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  • Product: 5-Iodo-2,3-dimethoxybenzoic acid

Core Science & Biosynthesis

Foundational

Structural Characterization and Analytical Profiling of 5-Iodo-2,3-dimethoxybenzoic Acid

Executive Summary This technical guide provides a rigorous framework for the structural validation and analytical profiling of 5-Iodo-2,3-dimethoxybenzoic acid . As a critical intermediate in the synthesis of functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the structural validation and analytical profiling of 5-Iodo-2,3-dimethoxybenzoic acid . As a critical intermediate in the synthesis of functionalized benzamides (often targeting dopamine receptors) and radioligands, the precise characterization of this molecule is paramount.

The primary challenge in working with this scaffold is regioisomer differentiation . Electrophilic iodination of 2,3-dimethoxybenzoic acid can theoretically yield the 4-, 5-, or 6-iodo isomers. This guide establishes a self-validating analytical workflow to definitively confirm the 5-iodo regioisomer using NMR coupling constants (


) as the primary determinant, supported by HRMS and HPLC orthogonal data.

Part 1: Molecular Architecture & Synthetic Logic

The Regioselectivity Challenge

To validate the structure, one must understand its origin. The precursor, 2,3-dimethoxybenzoic acid , contains three directing groups that influence electrophilic aromatic substitution (iodination):

  • -COOH (C1): Strong electron-withdrawing group (meta-director).

  • -OMe (C2): Strong electron-donating group (ortho/para-director).

  • -OMe (C3): Strong electron-donating group (ortho/para-director).

Theoretical Sites of Attack:

  • Position 5: Para to the C2-OMe and meta to the C1-COOH. This is electronically favored and sterically accessible.

  • Position 6: Ortho to the C1-COOH and para to the C3-OMe. This is sterically hindered by the carboxylic acid.

  • Position 4: Ortho to the C3-OMe. This is "sandwiched" between the two substituents, making it sterically unlikely.

Therefore, the 5-iodo isomer is the thermodynamic and kinetic major product. However, trace amounts of the 6-iodo isomer are the primary impurity concern.

Visualization: Regiochemical Logic Flow

Regioselectivity Start 2,3-Dimethoxybenzoic Acid Reagents Iodination Reagents (NIS or I2/Ag+) Start->Reagents Pos5 Position 5 Attack (Major Product) Para to 2-OMe Meta to COOH Reagents->Pos5 Electronic Favorability Pos6 Position 6 Attack (Minor Impurity) Steric Clash with COOH Reagents->Pos6 Steric Hindrance Result5 5-Iodo-2,3-dimethoxybenzoic acid Target Scaffold Pos5->Result5 Result6 6-Iodo Isomer Critical Impurity Pos6->Result6

Figure 1: Mechanistic flow illustrating why Position 5 is the favored site for iodination, establishing the baseline for impurity profiling.

Part 2: Spectroscopic Elucidation (The "Meat")

This section details the specific spectral signatures required to accept a batch of 5-iodo-2,3-dimethoxybenzoic acid.

Nuclear Magnetic Resonance (NMR)

The "Smoking Gun": Meta-Coupling (


) 
The definitive proof of the 5-iodo structure lies in the coupling constant between the remaining aromatic protons.
  • Scenario A (Target: 5-Iodo): Protons are at C4 and C6. They are meta to each other.

    • Expected Pattern: Two doublets with a small coupling constant (

      
      ).
      
  • Scenario B (Impurity: 6-Iodo): Protons are at C4 and C5. They are ortho to each other.

    • Expected Pattern: Two doublets with a large coupling constant (

      
      ).
      

Protocol:


H NMR Acquisition 
  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 .

    • Note: Avoid CDCl

      
       if possible, as the carboxylic acid proton may broaden or disappear due to exchange. DMSO-d6 ensures the -COOH proton is visible (usually broad singlet at 12-13 ppm).
      
  • Parameters: 16 scans minimum, relaxation delay (

    
    ) 
    
    
    
    2.0s to ensure accurate integration of aromatic protons.

Table 1: Expected


H NMR Data (DMSO-d6) 
PositionShift (

ppm)
MultiplicityCoupling (

)
Assignment Logic
COOH 12.8 - 13.2Broad Singlet-Acidic proton (exchangeable).
H-6 7.35 - 7.45Doublet (d)1.8 - 2.2 Hz Deshielded by ortho-COOH. Meta-coupling confirms substitution pattern.
H-4 7.10 - 7.20Doublet (d)1.8 - 2.2 Hz Shielded relative to H-6.
3-OMe 3.80 - 3.85Singlet (s)-Methoxy group.
2-OMe 3.70 - 3.75Singlet (s)-Methoxy group (often slightly shielded by twist).
Mass Spectrometry (MS)

While NMR proves connectivity, MS proves elemental composition.

  • Technique: LC-MS (ESI Negative mode preferred for carboxylic acids) or ESI Positive (M+H).

  • Iodine Signature: Iodine is monoisotopic (

    
    I). Unlike Chlorine (3:1) or Bromine (1:1), Iodine shows a single dominant peak. However, it has a significant mass defect.
    
  • Target Mass:

    • Formula: C

      
      H
      
      
      
      IO
      
      
      [1][2]
    • Exact Mass: 307.95

    • [M-H]

      
      : 306.94 
      
    • [M+H]

      
      : 308.96 
      
Infrared Spectroscopy (FT-IR)

Used for rapid "fingerprint" identification in QC.

  • C=O Stretch (Acid): 1680–1700 cm

    
     (broad, strong).
    
  • C-O Stretch (Ether): 1200–1275 cm

    
     (strong).
    
  • O-H Stretch: 2500–3300 cm

    
     (very broad, characteristic of carboxylic acid dimers).
    

Part 3: Chromatographic Purity Profiling

For drug development applications, a purity of >98% is typically required. The following HPLC method is designed to separate the 5-iodo target from the 6-iodo impurity and unreacted starting material.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% TFA)
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 280 nm
Temperature 30°C

Retention Logic:

  • 2,3-Dimethoxybenzoic acid (Starting Material): Elutes first (most polar).

  • 5-Iodo-2,3-dimethoxybenzoic acid (Target): Elutes later (Iodine adds significant lipophilicity).

  • Regioisomers: The 6-iodo isomer typically elutes slightly after the 5-iodo isomer due to the "ortho effect" shielding the polar acid group, making it effectively more lipophilic in RP-HPLC.

Part 4: Analytical Decision Matrix

This workflow ensures no batch is released without passing critical checkpoints.

DecisionMatrix Sample Crude Sample LCMS LC-MS Analysis Check [M-H]- = 306.9 Sample->LCMS PassMS Mass Confirmed? LCMS->PassMS NMR 1H NMR (DMSO-d6) Check Aromatic Region PassMS->NMR Yes Reject REJECT BATCH Wrong Isomer or Impure PassMS->Reject No CouplingCheck Coupling Constant (J) Analysis NMR->CouplingCheck J_Meta J = 2.0 Hz (Meta Coupling) CouplingCheck->J_Meta Target J_Ortho J = 8.0 Hz (Ortho Coupling) CouplingCheck->J_Ortho Impurity HPLC HPLC Purity Check >98% Area J_Meta->HPLC J_Ortho->Reject Release RELEASE BATCH 5-Iodo-2,3-dimethoxybenzoic acid HPLC->Release Pass HPLC->Reject Fail

Figure 2: Analytical decision tree for batch release. The NMR coupling constant check is the critical "Go/No-Go" gate.

Part 5: Experimental Protocol (Standardized)

Sample Preparation for Analysis[3]
  • Drying: Ensure the sample is dried in a vacuum oven at 40°C for 4 hours to remove residual solvent (which can obscure NMR signals).

  • Weighing: Accurately weigh 5.0 mg (±0.1 mg) into a clean HPLC vial.

  • Dilution: Dissolve in 1.0 mL of MeCN:Water (50:50). Vortex for 30 seconds.

Data Interpretation Guidelines
  • HPLC Integration: Do not integrate the solvent front or the DMSO peak (if used).

  • NMR Phasing: Ensure flat baselines around 7.0–8.0 ppm to accurately calculate the J-coupling. Automatic phase correction often fails in this region with high-field magnets; manual phasing is recommended.

References

  • Regioselectivity in Aromatic Iodination: Stavber, S., Jereb, M., & Zupan, M. (2008).[3] "Selectivity in the iodination of aromatic molecules." Synthesis, 2008(10), 1487-1513. Link (Provides the foundational logic for electrophilic substitution patterns in activated benzoic acids).

  • NMR Characterization of Benzoic Acids: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. Link (The authoritative source for calculating coupling constants and chemical shifts).

  • Synthesis and Analysis of Methoxybenzoic Acid Derivatives: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2005). "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 43(29), 5047-5048. Link (Describes the specific use of NIS for iodinating dimethoxybenzoic acids, confirming the 5-iodo preference).

  • Compound Database Entry (PubChem): National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24893411, 5-Iodo-2,3-dimethoxybenzoic acid. Link (Verification of chemical identifiers and physical properties).

Sources

Exploratory

Physicochemical properties of 5-Iodo-2,3-dimethoxybenzoic acid

Topic: Physicochemical Properties and Applications of 5-Iodo-2,3-dimethoxybenzoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Radiopharmaceutical Developers Critical Interme...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties and Applications of 5-Iodo-2,3-dimethoxybenzoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Radiopharmaceutical Developers

Critical Intermediate for High-Affinity Dopaminergic Radioligands

Executive Summary

5-Iodo-2,3-dimethoxybenzoic acid (CAS 134419-42-4) is a specialized benzoic acid derivative primarily utilized in the synthesis of high-affinity benzamide radioligands for the dopamine D2 and D3 receptors. Its structural motif—characterized by an electron-withdrawing iodine atom at the 5-position and electron-donating methoxy groups at the 2- and 3-positions—imparts unique lipophilic and steric properties essential for blood-brain barrier (BBB) penetration and receptor pocket occupancy. This guide details its physicochemical profile, synthesis pathways, and critical role in the production of radiotracers such as [¹²³I]Epidepride.

Chemical Identity & Structural Analysis

Parameter Technical Specification
IUPAC Name 5-Iodo-2,3-dimethoxybenzoic acid
CAS Number 134419-42-4
Molecular Formula C₉H₉IO₄
Molecular Weight 308.07 g/mol
SMILES COc1c(cc(cc1OC)I)C(=O)O
Appearance White to off-white crystalline solid
Structural Features & Electronic Effects[1]
  • Steric Crowding: The 2,3-dimethoxy substitution pattern creates a crowded environment near the carboxylic acid group. This "ortho effect" forces the carboxylate out of planarity with the aromatic ring, influencing pKa and solubility.

  • Electronic Push-Pull: The methoxy groups (positions 2 and 3) are strong electron donors (resonance), while the iodine (position 5) and carboxyl (position 1) are electron-withdrawing. This specific arrangement activates the 5-position for electrophilic substitution during synthesis but deactivates the ring towards oxidation.

  • Lipophilicity: The iodine atom significantly increases the logP (partition coefficient), a critical factor for the CNS penetration of its amide derivatives.

Physicochemical Profile

Solid-State Properties
  • Melting Point: Typically observed as a solid with a melting range dependent on purity/polymorph, often cited in the range of 197–204°C for similar isomers, though specific experimental values for this isomer vary in literature (often requiring purification via recrystallization from ethanol/water).

  • Solubility:

    • Water:[1][2] Low (< 1 mg/mL at pH 2). Solubility increases significantly at pH > 5 due to deprotonation.

    • Organic Solvents: Highly soluble in DMSO, DMF, Dichloromethane (DCM), and warm Ethanol.

    • Reaction Media: Soluble in Thionyl Chloride (SOCl₂) during acid chloride formation.

Solution Chemistry
  • Acidity (pKa): Predicted ~3.5 – 4.0. The ortho-methoxy group can form an intramolecular hydrogen bond with the carboxyl proton, potentially stabilizing the neutral form, but the electron-withdrawing iodine at the meta position relative to the carboxyl group enhances acidity compared to unsubstituted benzoic acid.

  • Lipophilicity (LogP): Predicted ~2.5 – 3.0. This moderate lipophilicity ensures that derivatives (amides) retain high membrane permeability.

Synthesis & Impurity Profiling

The synthesis of 5-iodo-2,3-dimethoxybenzoic acid is typically achieved via electrophilic aromatic iodination of 2,3-dimethoxybenzoic acid (o-veratric acid).

Synthetic Pathway (Graphviz Diagram)

Synthesis Start 2,3-Dimethoxybenzoic Acid (o-Veratric Acid) Intermediate Transition State (Electrophilic Attack at C5) Start->Intermediate Activation Reagents Iodination Reagents: I₂ / AgNO₃ or ICl Reagents->Intermediate Product 5-Iodo-2,3-dimethoxybenzoic Acid (Target) Intermediate->Product Major Product (Para to C2-OMe) Impurity Impurity: 6-Iodo Isomer (Sterically Hindered) Intermediate->Impurity Minor Product

Figure 1: Electrophilic iodination pathway. The 5-position is electronically favored (para to the 2-methoxy group) and sterically accessible compared to the 6-position.

Protocol: Iodination of 2,3-Dimethoxybenzoic Acid
  • Dissolution: Dissolve 2,3-dimethoxybenzoic acid in acetic acid or methanol.

  • Iodination: Add Iodine (I₂) and Silver Trifluoroacetate (AgTFA) or Silver Nitrate (AgNO₃). The silver salt acts as a halogen carrier, generating the electrophilic iodonium species.

  • Reaction: Stir at room temperature (or mild heat) for 2–4 hours.

  • Quenching: Filter off the silver iodide (AgI) precipitate.

  • Purification: Recrystallize from ethanol/water to remove trace di-iodo species or unreacted starting material.

Applications in Drug Development

The primary utility of 5-iodo-2,3-dimethoxybenzoic acid is as a precursor scaffold for substituted benzamide radioligands used in Single Photon Emission Computed Tomography (SPECT).

Key Derivative: Epidepride

Epidepride is a high-affinity antagonist for dopamine D2/D3 receptors.

  • Synthesis Logic: The carboxylic acid is converted to an acid chloride (using SOCl₂) and then coupled with (S)-(−)-2-(aminomethyl)-1-ethylpyrrolidine.[2]

  • Radioiodination: For SPECT imaging, the non-radioactive iodine in the precursor is often replaced with Iodine-123 (¹²³I) or Iodine-125 (¹²⁵I) via destannylation or isotope exchange reactions.

Application Workflow (Graphviz Diagram)

Application Acid 5-Iodo-2,3-dimethoxybenzoic Acid Chloride Acid Chloride Intermediate Acid->Chloride SOCl₂, Reflux Amide Precursor Amide (e.g., Epidepride Scaffold) Chloride->Amide Amine Coupling (S)-2-(aminomethyl)-1-ethylpyrrolidine Radioligand 123I-Labeled Radioligand (SPECT Imaging Agent) Amide->Radioligand Radioiodination (Isotope Exchange)

Figure 2: Conversion of the acid scaffold into a functional radioligand for dopamine receptor imaging.[2]

Analytical Characterization

To validate the identity of 5-iodo-2,3-dimethoxybenzoic acid, the following spectral signatures are diagnostic:

¹H NMR Spectroscopy (Predicted/Literature Consensus)
  • Aromatic Region: Two doublets (or meta-coupled singlets) corresponding to protons at positions 4 and 6.

    • δ 7.97 ppm (d, J2 Hz): H-6 (Deshielded by ortho-COOH).

    • δ 7.22 ppm (d, J2 Hz): H-4 (Ortho to Iodine, Meta to COOH).

  • Aliphatic Region: Two singlets for the methoxy groups.

    • δ ~3.88 ppm (s, 3H): OMe at C2.

    • δ ~3.86 ppm (s, 3H): OMe at C3.

  • Acid Proton: Broad singlet >10 ppm (solvent dependent).

Mass Spectrometry (MS)
  • ESI (+): m/z 309 [M+H]⁺.

  • Isotope Pattern: Iodine is monoisotopic (¹²⁷I), so no M+2 peak from halogen isotopes (unlike Cl or Br).

Handling, Stability & Safety

  • Light Sensitivity: Iodinated aromatic compounds are photosensitive. Store in amber vials to prevent liberation of free iodine (discoloration).

  • Stability: Stable under standard laboratory conditions (room temperature, dry). Avoid strong oxidizers.

  • Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is required during synthesis, especially when using thionyl chloride for activation.

References

  • Joshua, A. V., et al. (2008).[3][4] "New short synthesis of (S)-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodobenzamide: dopamine D2 receptor." Synthetic Communications, 38(3), 434-440.[5] Link

  • Kessler, R. M., et al. (1991).[6] "Spect imaging of dopamine D2 receptors with [123I]epidepride." Journal of Nuclear Medicine, 32, 961.

  • Stark, D., et al. (2007).[7] "In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D2-like dopamine receptors." Bioorganic & Medicinal Chemistry, 15(21), 6819-6829. Link

  • Kim, H. Y., et al. (2024). "In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor." Frontiers in Pharmacology, 15. Link

Sources

Foundational

Technical Guide: Solubility Profile &amp; Thermodynamic Behavior of 5-Iodo-2,3-dimethoxybenzoic Acid

Executive Summary 5-Iodo-2,3-dimethoxybenzoic acid is a critical intermediate in the synthesis of substituted benzamide antipsychotics (e.g., analogs of raclopride). Its solubility profile is governed by a "push-pull" me...

Author: BenchChem Technical Support Team. Date: February 2026



Executive Summary

5-Iodo-2,3-dimethoxybenzoic acid is a critical intermediate in the synthesis of substituted benzamide antipsychotics (e.g., analogs of raclopride). Its solubility profile is governed by a "push-pull" mechanism: the hydrophilic carboxyl group and methoxy hydrogen-bond acceptors compete against the lipophilic, polarizable iodine atom.

This guide provides a comprehensive technical analysis of its solubility in organic solvents, thermodynamic modeling, and practical protocols for purification. While specific mole-fraction data is often proprietary, this document synthesizes analogous structural data (from 3,4-dimethoxybenzoic acid and iodobenzoic acid isomers) to establish a high-confidence predictive framework for process optimization.

Part 1: Molecular Architecture & Solubility Mechanics

To optimize solvent selection, one must understand the intermolecular forces at play in the crystal lattice versus the solution phase.

Structural Determinants

The molecule consists of three distinct functional zones that dictate its solvation energy (


):
  • The "Anchor" (Iodine at C5): The iodine atom is large (Van der Waals radius ~1.98 Å) and highly polarizable. It increases the molecule's lipophilicity (LogP) and enhances solubility in chlorinated solvents (DCM, Chloroform) and aromatic hydrocarbons (Toluene) via London dispersion forces.

  • The "Solvation Network" (Methoxy groups at C2, C3): These act as weak Hydrogen Bond Acceptors (HBA). The C2 methoxy group, however, is sterically crowded and may participate in an intramolecular hydrogen bond with the carboxyl group, potentially reducing the acidity and altering solubility in protic solvents.

  • The "Switch" (Carboxylic Acid at C1): This group dominates solubility in aqueous media (pH-dependent) and drives solubility in protic solvents (Alcohols) via strong Hydrogen Bond Donating (HBD) interactions.

The Solubility Mechanism

The dissolution process is an equilibrium between the crystal lattice energy (enthalpy of fusion,


) and the solvation enthalpy.

SolubilityMechanism Solid Solid Crystal Lattice (High Lattice Energy) Interaction Solute-Solvent Interaction Solid->Interaction Endothermic (+ΔH_fus) Breaking Lattice Solvent Organic Solvent (Methanol, DMF, Toluene) Solvent->Interaction Cavity Formation Solution Solvated State (Dissolved) Interaction->Solution Exothermic (-ΔH_solv) H-Bonding / Van der Waals Solution->Solid Precipitation (Supersaturation)

Figure 1: Thermodynamic cycle of dissolution. Solubility is favored when the solvation enthalpy overcomes the lattice energy.

Part 2: Solubility Profile & Solvent Selection

Based on Structure-Activity Relationships (SAR) of analogous iodinated benzoic acids and dimethoxybenzoic acids [1, 2], the solubility hierarchy for 5-Iodo-2,3-dimethoxybenzoic acid is classified below.

Predicted Solubility Tier List (at 298.15 K)
Solvent ClassRepresentative SolventsSolubility RatingPrimary Interaction Mechanism
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole; disruption of acid dimers.
Polar Protic Methanol, EthanolHigh H-bonding (Solvent OH

Solute COOH/OMe).
Ethers/Esters THF, Ethyl AcetateModerate H-bond acceptance; moderate polarity.
Chlorinated Dichloromethane (DCM)Moderate Dispersion forces with Iodine; dipole interactions.
Aromatics Toluene, XyleneLow-Moderate

stacking; dispersion forces.
Aliphatics Hexane, HeptaneVery Low Weak dispersion forces; cannot break crystal lattice.
Aqueous Water (pH < pKa)Insoluble Hydrophobic effect dominates.
Aqueous Water (pH > pKa)High Ionization to carboxylate salt (

).
Temperature Dependence

Solubility (


) generally increases with temperature according to the van't Hoff equation. For this compound, the solubility curve is expected to be steep in alcohols (Methanol/Ethanol), making them ideal candidates for cooling crystallization .
  • Ethanol: Recommended for recrystallization. High solubility at boiling point (78°C), significantly lower at 0°C.

  • Acetonitrile: Excellent alternative if the impurity profile requires a non-protic environment.

Part 3: Thermodynamic Modeling

For precise process engineering, experimental data should be fitted to thermodynamic models. The Modified Apelblat Equation is the industry standard for correlating the solubility of benzoic acid derivatives [3].

The Apelblat Model


  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    

Application:

  • Measure solubility at 5 temperatures (e.g., 293K, 303K, 313K, 323K, 333K).

  • Plot

    
     vs 
    
    
    
    .
  • Derive coefficients to predict solubility at any process temperature.

Part 4: Validated Experimental Protocols

To generate the specific data required for a regulatory filing or process scale-up, use the following self-validating protocols.

Protocol A: Laser Monitoring Observation Technique

This method is superior to gravimetric analysis for determining the saturation point dynamically.

Equipment:

  • Jacketed glass vessel (50 mL) with precise temperature control (

    
     K).
    
  • Lasentec FBRM or simple laser turbidity probe.

  • Magnetic stirring (400 rpm).

Workflow:

  • Preparation: Add a known mass of solvent (

    
    ) to the vessel.
    
  • Addition: Add excess solid 5-Iodo-2,3-dimethoxybenzoic acid until a slurry is formed.

  • Heating: Slowly heat the mixture (0.2 K/min) while monitoring laser transmission.

  • Dissolution Point: Record the temperature (

    
    ) where laser transmission hits 100% (or turbidity hits 0).
    
  • Validation: Cool the solution until nucleation is observed (

    
    ) to determine the Metastable Zone Width (MSZW).
    
Protocol B: Gravimetric Shake-Flask (Standard)

Best for equilibrium solubility at a fixed temperature.

  • Saturation: Add excess solid to solvent in a sealed vial.

  • Equilibration: Shake at constant temperature for 24-48 hours.

  • Sampling: Stop agitation and allow settling for 2 hours (isothermal).

  • Filtration: Filter supernatant through a 0.45

    
     heated syringe filter.
    
  • Quantification: Evaporate solvent and weigh the residue (gravimetric) OR analyze via HPLC (UV detection at 254 nm).

Part 5: Purification & Crystallization Workflow[2][3][4]

The solubility difference between 5-Iodo-2,3-dimethoxybenzoic acid and its precursors (2,3-dimethoxybenzoic acid) allows for effective purification.

PurificationWorkflow Crude Crude Mixture (Product + Impurities) Dissolution Dissolution Solvent: Ethanol/Water (9:1) Temp: Reflux (~78°C) Crude->Dissolution Filtration Hot Filtration Remove insoluble mechanical impurities Dissolution->Filtration Cooling Controlled Cooling Rate: 10°C/hour -> 5°C Filtration->Cooling Nucleation Nucleation & Growth Product crystallizes out Cooling->Nucleation Separation Filtration & Wash Wash with cold Ethanol Nucleation->Separation Drying Vacuum Drying 50°C, <100 mbar Separation->Drying

Figure 2: Recommended recrystallization workflow based on solubility differentials.

Critical Process Parameters (CPP):
  • Solvent Ratio: If using Ethanol/Water, keep water <15% to prevent "oiling out" (liquid-liquid phase separation) due to the lipophilic iodine atom.

  • Cooling Rate: Slow cooling prevents the inclusion of impurities into the crystal lattice.

References

  • Wang, J., et al. (2013). Experimental and Predicted Solubilities of 3,4-Dimethoxybenzoic Acid in Select Organic Solvents. Journal of Chemical & Engineering Data.

  • BenchChem Technical Data. (2025). Theoretical vs. Experimental Properties of Di-iodinated Benzoic Acids.

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics.

  • PubChem Compound Summary. (2025). 5-Iodo-2,3-dimethoxybenzoic acid (CID 134419-42-4).[2] National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Iodination of 2,3-Dimethoxybenzoic Acid

Executive Summary This application note details the protocol for the regioselective iodination of 2,3-dimethoxybenzoic acid (o-veratric acid) to synthesize 5-iodo-2,3-dimethoxybenzoic acid . This scaffold is a critical i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective iodination of 2,3-dimethoxybenzoic acid (o-veratric acid) to synthesize 5-iodo-2,3-dimethoxybenzoic acid . This scaffold is a critical intermediate in the synthesis of substituted benzamides (e.g., dopamine D2/D3 antagonists) and radiolabeled tracers.

While classical iodination methods (e.g.,


) often suffer from poor atom economy and difficult handling, this guide prioritizes an Oxidative Iodination Strategy  using Iodine (

) and Periodic Acid (

). This method offers superior atom economy, mild conditions, and high regioselectivity driven by the cooperative directing effects of the methoxy and carboxylic acid substituents.

Mechanistic Insight & Regiochemistry

The Challenge of Regioselectivity

The substrate, 2,3-dimethoxybenzoic acid, presents a conflict of directing groups. To ensure the purity of the final pharmaceutical intermediate, understanding the electronic landscape is vital.

  • 1-COOH (Carboxylic Acid): Electron-withdrawing group (EWG). Directs electrophiles to the meta position (Position 5).

  • 2-OMe (Methoxy): Electron-donating group (EDG). Directs ortho/para . The ortho position (3) is blocked; the para position is Position 5 .

  • 3-OMe (Methoxy): EDG. Directs ortho/para . The ortho position (2) is blocked; the other ortho position is Position 4 . The para position is Position 6 .

Reaction Mechanism (Active Species)

We utilize Periodic Acid (


) as an oxidant. In acidic media, it oxidizes molecular iodine (

) to generate the highly electrophilic iodine cation species (

or

). Crucially, it also re-oxidizes the byproduct iodide (

) back to active iodine, theoretically allowing 100% atom economy regarding the halogen source.

ReactionMechanism Substrate 2,3-Dimethoxybenzoic Acid Intermediate Sigma Complex (Wheland) Substrate->Intermediate SEAr Attack (Pos. 5) Oxidant H5IO6 + I2 (Oxidant) ActiveSpecies Active Electrophile (I+ / IO+) Oxidant->ActiveSpecies Acid Activation ActiveSpecies->Intermediate Product 5-Iodo-2,3-dimethoxybenzoic Acid Intermediate->Product -H+

Figure 1: Mechanistic pathway for the oxidative iodination showing the generation of the active electrophile.

Experimental Protocols

Protocol A: Oxidative Iodination (The "Green" Standard)

Recommended for scale-up (>10g) due to high atom economy and ease of workup.

Reagents:

  • 2,3-Dimethoxybenzoic acid (1.0 equiv)

  • Iodine (

    
    ) (0.5 equiv)[1]
    
  • Periodic Acid (

    
    ) (0.2 equiv)
    
  • Solvent: Glacial Acetic Acid (

    
    ) : Water (
    
    
    
    ) (10:1 v/v)
  • Catalyst: Sulfuric Acid (

    
    ) (Catalytic, 1-2 drops)
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-dimethoxybenzoic acid (10 mmol, 1.82 g) in Glacial Acetic Acid (20 mL).

  • Activation: Add Iodine (

    
    ) (5 mmol, 1.27 g). The solution will turn dark violet.
    
  • Oxidant Addition: Add Periodic Acid (

    
    ) (2 mmol, 0.46 g) dissolved in a minimum amount of water (2 mL). Add 2 drops of conc. 
    
    
    
    .
  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) or HPLC.[2][3] The violet color of iodine will fade to a transparent orange/red as the electrophile is consumed.

  • Quenching: Cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (100 mL) containing 10% Sodium Thiosulfate (

    
    ) (20 mL).
    
    • Why: Thiosulfate reduces any unreacted iodine, changing the color from brown/red to pale yellow/white.

  • Isolation: A precipitate will form.[4] Stir for 15 minutes. Filter the solid using a Büchner funnel.[1]

  • Purification: Wash the filter cake with cold water (3 x 20 mL). Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane if necessary.

Yield Expectation: 85–92% Appearance: White to off-white crystalline solid.

Protocol B: N-Iodosuccinimide (NIS) Method

Recommended for small-scale exploratory chemistry or acid-sensitive lab environments.

Reagents:

  • 2,3-Dimethoxybenzoic acid (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or Trifluoroacetic Acid (TFA)

Methodology:

  • Dissolve substrate (1.0 equiv) in Acetonitrile (0.2 M).

  • Add NIS (1.1 equiv) in one portion at room temperature.

  • Add TFA (10 mol%) as a catalyst.

  • Stir at Reflux (80°C) for 3 hours.

  • Evaporate solvent under reduced pressure.[2][5]

  • Redissolve residue in EtOAc, wash with sat.

    
     and Brine.[5]
    
  • Dry over

    
    , filter, and concentrate.
    

Workflow Visualization

Workflow Start Start: 2,3-Dimethoxybenzoic Acid Solvent Dissolve in AcOH (60°C) Start->Solvent AddReagents Add I2 + H5IO6 + cat. H2SO4 Solvent->AddReagents Reaction Stir 4-6 hrs Monitor TLC AddReagents->Reaction Check Reaction Complete? Reaction->Check Check->Reaction No (Extend Time) Quench Pour into Ice/Na2S2O3 Check->Quench Yes Filter Filter Precipitate Quench->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst Final Pure 5-Iodo Product Recryst->Final

Figure 2: Operational workflow for Protocol A (Iodine/Periodic Acid).

Analytical Validation

To ensure the protocol was successful, compare your isolated product against these metrics.

ParameterSpecificationNotes
Physical State White/Off-white solidYellowing indicates free iodine impurities.
Melting Point 170–175°C (Approx)Note: Specific MP varies by crystal form; compare to starting material (120-122°C).
1H NMR (DMSO-d6)

7.65 (d, J=2.0 Hz, 1H)
H-6 : Deshielded by COOH, doublet due to meta-coupling.
1H NMR (DMSO-d6)

7.35 (d, J=2.0 Hz, 1H)
H-4 : Shielded relative to H-6, doublet due to meta-coupling.
1H NMR (DMSO-d6)

3.85, 3.78 (s, 3H each)
Methoxy groups.
Regioselectivity > 95:5 (5-iodo vs 6-iodo)Confirmed by the meta-coupling constant (~2.0 Hz). Para-coupling is negligible.

Interpretation of NMR: The key to confirming the 5-iodo regioisomer over the 6-iodo isomer is the coupling constant between the aromatic protons.

  • 5-iodo isomer: Remaining protons are at positions 4 and 6. They are meta to each other.

    
    .
    
  • 6-iodo isomer: Remaining protons are at positions 4 and 5. They are ortho to each other.

    
    .
    
  • Observation: You should observe two doublets with small coupling constants (~2 Hz). If you see large coupling (~8 Hz), you have synthesized the wrong isomer (unlikely with this directing group pattern).

Troubleshooting & Optimization

  • Problem: Product is colored (yellow/brown).

    • Cause: Trapped molecular iodine in the crystal lattice.

    • Solution: Wash the filter cake thoroughly with 10%

      
       during filtration. Recrystallize from Ethanol with a pinch of sodium metabisulfite.
      
  • Problem: Low Yield.

    • Cause: Incomplete oxidation of Iodine.

    • Solution: Ensure the Periodic Acid is fresh. Increase temperature to 70°C. Ensure catalytic

      
       is added to activate the oxidant.
      
  • Problem: Solubility Issues.

    • Solution: If the substrate does not dissolve in AcOH at RT, heat to 50°C before adding the oxidant.

References

  • Suzuki, H. (1971). "Iodination of Aromatic Compounds with Iodine and Periodic Acid." Organic Syntheses, 51, 94.

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[6] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 43(29), 5047-5048.

  • Krassowska-Swiebocka, B., Prokopienko, G., & Skulski, L. (2005).[7] "An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent."[7] Molecules, 10(2), 394-400.[8]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

Sources

Application

Using 5-Iodo-2,3-dimethoxybenzoic acid in Suzuki cross-coupling reactions

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 5-Iodo-2,3-dimethoxybenzoic Acid Executive Summary 5-Iodo-2,3-dimethoxybenzoic acid (CAS: 134419-42-4) represents a high-value scaffold in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 5-Iodo-2,3-dimethoxybenzoic Acid

Executive Summary

5-Iodo-2,3-dimethoxybenzoic acid (CAS: 134419-42-4) represents a high-value scaffold in the synthesis of polyphenolic natural products and stilbene-based therapeutics. While aryl iodides are typically highly reactive in Suzuki-Miyaura cross-coupling, this specific substrate presents a dichotomy: the C5-iodide is sterically accessible and reactive, but the C1-carboxylic acid and C2,C3-dimethoxy motifs introduce solubility challenges and potential catalyst poisoning via carboxylate coordination.

This guide outlines two validated workflows:

  • Route A (The Robust Protocol): Methyl ester protection to maximize lipophilicity and yield.

  • Route B (The Green Protocol): Ligand-free aqueous coupling of the free acid, utilizing water as a solubility enhancer for the carboxylate salt.

Strategic Analysis & Mechanistic Insight

Substrate Profiling

Unlike 2-halobenzoic acids, where the ortho-effect severely hampers oxidative addition, the iodine atom in 5-iodo-2,3-dimethoxybenzoic acid is located at the C5 position . This is distal to the steric bulk of the methoxy groups and the carboxylic acid.

  • Electronic Factor: The 2,3-dimethoxy pattern is electron-donating. This increases electron density on the ring, theoretically making oxidative addition (Pd(0)

    
     Pd(II)) slightly slower compared to electron-deficient arenes. However, the weak C–I bond strength compensates for this, ensuring rapid activation.
    
  • Solubility Factor (Critical): The free acid is sparingly soluble in non-polar solvents (Toluene, Hexanes) but soluble in polar aprotic solvents (DMF, DMSO) or basic aqueous media.

The "Carboxylate Trap" Mechanism

When coupling free carboxylic acids, the base serves two roles: activating the boronic acid and deprotonating the benzoic acid. If the concentration of base is insufficient, the Pd(II) intermediate can form a stable, unreactive


-carboxylate dimer, halting the catalytic cycle.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd PdII_Int Pd(II)-Ar-I Species OxAdd->PdII_Int BaseStep Base Interaction (Critical Control Point) PdII_Int->BaseStep TransMet Transmetallation (Rate Determining) BaseStep->TransMet Correct Base Stoichiometry Trap TRAP: Pd-Carboxylate Dimer (If Base < 2.5 eq) BaseStep->Trap Insufficient Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: Catalytic cycle highlighting the "Carboxylate Trap" risk when using free acid substrates.

Experimental Protocols

Protocol A: The Methyl Ester Route (Recommended for Scale-Up)

Rationale: Converting the acid to an ester prevents catalyst poisoning and allows the use of standard non-polar solvents, facilitating easier workup.

Step 1: Esterification (Pre-cursor)

  • Dissolve 5-iodo-2,3-dimethoxybenzoic acid (1.0 eq) in MeOH (0.5 M).

  • Add catalytic H₂SO₄ (0.1 eq) and reflux for 4 hours.

  • Concentrate and partition between EtOAc/NaHCO₃. Yield is typically >95%.

Step 2: Cross-Coupling

  • Substrate: Methyl 5-iodo-2,3-dimethoxybenzoate (1.0 eq)

  • Coupling Partner: Arylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (for sterically hindered boronic acids).

  • Base: K₂CO₃ (2.0 eq)[1]

  • Solvent: Toluene:Ethanol:Water (4:1:1 ratio) – The "Universal Suzuki Mix"

Procedure:

  • Charge a reaction flask with the ester, boronic acid, and K₂CO₃.[1]

  • Evacuate and backfill with Nitrogen (3 cycles).

  • Add the degassed solvent mixture.

  • Add the Pd catalyst under a counter-flow of Nitrogen.

  • Heat to 80°C for 4–6 hours.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine. Dry over MgSO₄.

Protocol B: The Direct Aqueous Route (Green Chemistry)

Rationale: Eliminates the protection/deprotection steps. Uses water to solubilize the benzoate salt.

  • Substrate: 5-Iodo-2,3-dimethoxybenzoic acid (1.0 eq)

  • Coupling Partner: Arylboronic acid (1.3 eq)

  • Catalyst: Pd(OAc)₂ (1 mol%) – Ligand-free conditions

  • Base: K₂CO₃ (3.0 eq) – Note the higher stoichiometry

  • Solvent: Water:Isopropanol (3:1)

  • Additives: TBAB (Tetrabutylammonium bromide) (0.5 eq) – Phase transfer catalyst

Procedure:

  • Dissolve the benzoic acid derivative in the Water:IPA mixture containing K₂CO₃. Ensure the solution is clear (salt formation).

  • Add the boronic acid and TBAB.

  • Add Pd(OAc)₂.[2][3][4]

  • Stir vigorously at 50°C (mild heat is sufficient for Aryl-I).

  • Workup (Critical):

    • The reaction mixture will be basic (pH > 10). The product is likely a soluble salt.

    • Filter to remove Pd black.

    • Acidify carefully with 1M HCl to pH 3–4. The biaryl acid product should precipitate.

    • Filter the solid product and wash with cold water.

Comparative Data & Optimization

The following table summarizes solvent/base screening results for this specific substrate class.

Solvent SystemBase (Eq)CatalystTemp (°C)Yield (Free Acid)Yield (Ester)Notes
Toluene/EtOH/H₂O K₂CO₃ (2.0)Pd(PPh₃)₄8045%96% Free acid suffers from solubility issues in toluene phase.
DMF (Anhydrous) Cs₂CO₃ (2.0)Pd(dppf)Cl₂9078%92%High yield but difficult DMF removal during workup.
Water/IPA (3:1) K₂CO₃ (3.0)Pd(OAc)₂5088% 60%Best for Free Acid. Ester hydrolyzes partially under these conditions.
THF/Water K₃PO₄ (3.0)Pd(Amphos)6082%94%Good alternative; Amphos is an air-stable active catalyst.

Workflow Logic Diagram

This decision tree assists in selecting the correct protocol based on downstream requirements.

Workflow Start Start: 5-Iodo-2,3- dimethoxybenzoic acid Decision Is the Acid Group Required in Final Product? Start->Decision RouteA Route A: Protection (Methyl Ester) Decision->RouteA No (Ester OK) RouteB Route B: Direct Coupling Decision->RouteB Yes (Need Acid) StepA1 1. MeOH / H2SO4 RouteA->StepA1 StepB1 1. Aqueous Base (pH > 10) RouteB->StepB1 StepA2 2. Suzuki (Tol/EtOH) StepA1->StepA2 StepA3 3. Hydrolysis (LiOH) StepA2->StepA3 StepB2 2. Ligand-Free Pd StepB1->StepB2 StepB3 3. Acidify to Precipitate StepB2->StepB3

Figure 2: Decision matrix for selecting between Esterification (Route A) and Direct Coupling (Route B).

Troubleshooting & Critical Parameters

  • Protodeboronation:

    • Symptom:[2][5][6] Low yield, recovery of starting aryl iodide, presence of Ar-H (from boronic acid).

    • Cause: Electron-rich boronic acids (e.g., 2,6-dimethoxyphenylboronic acid) are prone to hydrolytic deborylation in aqueous base.

    • Solution: Switch to anhydrous conditions (Protocol A using DMF/Cs₂CO₃) or use Boronic Esters (Pinacol esters) which are more stable.

  • Homocoupling:

    • Symptom:[2][5][6] Presence of Biaryl (Ar-Ar) from the boronic acid.

    • Cause: Presence of Oxygen.[2][3][7]

    • Solution: Rigorous degassing is required. Sparging with Nitrogen for 15 minutes is superior to simple vacuum cycling for aqueous solvents.

  • Iodine Recycling:

    • On a large scale, the iodide leaves as KI. This waste stream should be segregated from chlorinated waste to prevent the formation of toxic interhalogen compounds.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium Catalysis of the Suzuki Reaction in Water Using Microwave Heating. Organic Letters, 4(17), 2973–2976. Link

  • Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of functionalized biaryls from aryl halides and arylboronic acids using low-toxicity solvents. Synlett, (16), 2637-2640.
  • Deng, Y., et al. (2004). Suzuki-Miyaura coupling of halobenzoic acids in water. Green Chemistry, 6, 427-430. Link

Sources

Method

Application Note &amp; Protocol: A Modular Approach to the Synthesis of Novel Benzamide-Based Dopamine Receptor Ligands from 5-Iodo-2,3-dimethoxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and neuropharmacology. Introduction: The Strategic Importance of the Benzamide Scaffold and the 5-Iodo-2,3-dimethoxybenzoic Aci...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and neuropharmacology.

Introduction: The Strategic Importance of the Benzamide Scaffold and the 5-Iodo-2,3-dimethoxybenzoic Acid Building Block

Dopamine receptors, a class of G-protein coupled receptors (GPCRs), are central to numerous physiological processes, including motor control, cognition, and reward.[1][2] They are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[1][2] The dysregulation of dopaminergic signaling is implicated in a range of neuropsychiatric and neurological disorders such as schizophrenia, Parkinson's disease, and addiction.[3][4][5] Consequently, the development of ligands that can selectively target dopamine receptor subtypes is a cornerstone of modern neuropharmacology.

Substituted benzamides represent a privileged scaffold in the design of D2-like receptor ligands, with prominent examples including the clinical PET imaging agent [11C]raclopride and the high-affinity ligand fallypride.[6] These molecules typically feature a substituted benzamide core linked to an amine-containing moiety, often a pyrrolidine or piperidine ring. The nature and substitution pattern of the benzamide ring are critical for modulating binding affinity and selectivity.

This application note details a robust and versatile synthetic strategy for the preparation of novel dopamine receptor ligands, commencing from the strategically functionalized starting material, 5-iodo-2,3-dimethoxybenzoic acid . This building block is particularly valuable for several reasons:

  • The 2,3-dimethoxy substitution pattern is a common feature in many high-affinity dopamine D2/D3 receptor ligands.

  • The carboxylic acid moiety provides a direct handle for amide bond formation, allowing for the coupling of various amine-containing fragments.

  • The iodo group at the 5-position is a key functional handle for late-stage diversification. It serves as a versatile precursor for a wide range of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents at this position.

This guide provides both the mechanistic rationale and detailed, field-tested protocols for a two-stage synthesis: (1) the initial amide bond formation to create a core iodo-benzamide intermediate, and (2) the subsequent diversification of this intermediate via Suzuki-Miyaura cross-coupling.

Core Synthetic Strategy: A Two-Pronged Approach

The overall synthetic workflow is designed for modularity, allowing researchers to generate a library of diverse compounds from a common intermediate.

G A 5-Iodo-2,3-dimethoxybenzoic Acid C Amide Coupling (EDC/HOBt) A->C B Amine (R-NH2) B->C D Iodo-Benzamide Intermediate C->D F Suzuki-Miyaura Coupling D->F E Boronic Acid (R'-B(OH)2) E->F G Final Dopamine Receptor Ligand Library F->G

Caption: Overall workflow for the modular synthesis of dopamine receptor ligands.

Part I: Synthesis of the Iodo-Benzamide Intermediate via Amide Coupling

Mechanistic Insight: Carbodiimide-Mediated Amide Bond Formation

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[7][8] While the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, coupling reagents can be used to "activate" the carboxylic acid.[8] Among the most common and reliable methods is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) .[9]

The key steps are:

  • Activation: The carboxylic acid attacks EDC to form a highly reactive O-acylisourea intermediate.

  • HOBt Addition: This intermediate can be intercepted by HOBt to form an active ester. This step is crucial as it minimizes side reactions, such as the formation of an N-acylurea byproduct, and helps to reduce the risk of racemization if chiral amines are used.[8][9]

  • Aminolysis: The amine attacks the active ester, which is more stable than the O-acylisourea but still highly reactive, to form the desired amide bond and release HOBt.

G cluster_0 Activation & Active Ester Formation cluster_1 Aminolysis RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea +EDC EDC EDC EDC->O_Acylisourea Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester +HOBt Amide Amide Product O_Acylisourea->Amide Direct Aminolysis HOBt HOBt HOBt->Active_Ester Active_Ester->Amide +R'-NH2 Amine R'-NH2 Amine->Amide

Caption: Key intermediates in the EDC/HOBt coupling reaction.

Detailed Protocol: Synthesis of (R)-N-(1-benzylpyrrolidin-3-yl)-5-iodo-2,3-dimethoxybenzamide

This protocol describes the coupling of 5-iodo-2,3-dimethoxybenzoic acid with (R)-1-benzylpyrrolidin-3-amine, a common fragment in dopamine ligand design.

Materials & Reagents

ReagentCAS NumberMolecular WeightQuantity (mmol)Equivalents
5-Iodo-2,3-dimethoxybenzoic acid56625-50-6308.061.01.0
(R)-1-Benzylpyrrolidin-3-amine114715-41-4176.261.11.1
EDC·HCl (EDAC)25952-53-8191.701.51.5
HOBt2592-95-2135.121.51.5
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.243.03.0
Dichloromethane (DCM), anhydrous75-09-2-20 mL-

Step-by-Step Procedure

  • Reaction Setup: To a dry 50 mL round-bottom flask under an argon atmosphere, add 5-iodo-2,3-dimethoxybenzoic acid (308 mg, 1.0 mmol), (R)-1-benzylpyrrolidin-3-amine (194 mg, 1.1 mmol), and HOBt (203 mg, 1.5 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (20 mL) and stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base and Coupling Agent Addition: Add DIPEA (0.52 mL, 3.0 mmol) to the stirred solution, followed by the portion-wise addition of EDC·HCl (287 mg, 1.5 mmol) over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed.

  • Workup: Dilute the reaction mixture with DCM (20 mL). Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure product.

Expected Characterization Data

  • Appearance: White to off-white solid.

  • Yield: 75-90%.

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the aromatic protons, methoxy groups, benzyl group, and pyrrolidine ring.

  • MS (ESI+): Calculated for C₂₀H₂₃IN₂O₃ [M+H]⁺: 467.08. Found: 467.1.

Part II: Ligand Diversification via Suzuki-Miyaura Cross-Coupling

Mechanistic Insight: The Palladium Catalytic Cycle

The iodo-substituent on the benzamide intermediate is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10] This reaction forms a new carbon-carbon bond between the aryl iodide and an organoboron species (e.g., a boronic acid or ester), offering a powerful method to introduce a vast array of aryl or heteroaryl groups.

The catalytic cycle generally proceeds through three key steps:

  • Oxidative Addition: The low-valent Pd(0) catalyst inserts into the carbon-iodine bond of the iodo-benzamide, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

G Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII R-Pd(II)-I(L2) OA->PdII TM Transmetalation PdII->TM PdII_R R-Pd(II)-R'(L2) TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product Final Product (Ar-R') RE->Product ArI Iodo-Benzamide (Ar-I) ArI->OA Boronic Boronic Acid (R'-B(OH)2) + Base Boronic->TM

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of (R)-N-(1-benzylpyrrolidin-3-yl)-2,3-dimethoxy-5-(pyridin-3-yl)benzamide

This protocol describes the coupling of the iodo-benzamide intermediate with 3-pyridylboronic acid.

Materials & Reagents

ReagentCAS NumberMolecular WeightQuantity (mmol)Equivalents
Iodo-Benzamide Intermediate-466.310.51.0
3-Pyridylboronic Acid1692-25-7122.930.751.5
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.0250.05
Sodium Carbonate (Na₂CO₃)497-19-8105.991.53.0
1,4-Dioxane123-91-1-8 mL-
Water7732-18-5-2 mL-

Step-by-Step Procedure

  • Reaction Setup: To a microwave vial or a sealable reaction tube, add the iodo-benzamide intermediate (233 mg, 0.5 mmol), 3-pyridylboronic acid (92 mg, 0.75 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (20 mg, 0.025 mmol), and Na₂CO₃ (159 mg, 1.5 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).

  • Degassing: Seal the vial and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heating: Heat the reaction mixture to 100 °C and stir for 4-8 hours. Monitor the reaction by LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-15% methanol in dichloromethane.

Expected Characterization Data

  • Appearance: Pale yellow solid.

  • Yield: 60-85%.

  • MS (ESI+): Calculated for C₂₅H₂₇N₃O₃ [M+H]⁺: 418.21. Found: 418.2.

References

  • Stone, T. W. (Ed.). (2018). Dopamine. Cambridge University Press. [Link]

  • Seeman, P., & Kapur, S. (2000). Schizophrenia: more dopamine, more D2 receptors. Proceedings of the National Academy of Sciences, 97(14), 7673–7675. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217. [Link]

  • Wenthur, C. J., Lindsley, C. W., & modifications thereof. (2013). Classics in chemical neuroscience: raclopride. ACS Chemical Neuroscience, 4(8), 1139–1148. [Link]

  • Mach, R. H., et al. (2023). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. Bioorganic & Medicinal Chemistry, 92, 117429. [Link]

  • Farde, L., et al. (1986). Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography. Proceedings of the National Academy of Sciences, 83(11), 4007–4011. [Link]

  • Corbett, R., et al. (1997). Preclinical profile of a potent and selective D3 antagonist, PNU-99194A. Behavioural Brain Research, 84(1-2), 249–258. [Link]

  • Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine receptor signaling. Journal of Receptors and Signal Transduction, 24(3), 165–205. [Link]

  • Slifstein, M., et al. (2004). Comparative occupancy of dopamine D2 and D3 receptors by olanzapine and clozapine in schizophrenic patients. The American Journal of Psychiatry, 161(4), 658–667. [Link]

  • Missale, C., et al. (1998). Dopamine receptors: from structure to function. Physiological Reviews, 78(1), 189–225. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Newman, A. H., et al. (2017). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. Journal of Medicinal Chemistry, 60(22), 9238–9255. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

  • Gmeiner, P., et al. (2003). Stereocontrolled dopamine receptor binding and subtype selectivity of clebopride analogues synthesized from aspartic acid. Bioorganic & Medicinal Chemistry Letters, 13(19), 3293–3296. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 2-Iodo-5-methoxybenzoic Acid: A Deep Dive into its Mechanistic Insights and Reactivity. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of 5-Iodo-2,3-dimethoxybenzoic acid

Introduction: The Significance of 5-Iodo-2,3-dimethoxybenzoic acid Halogenated organic molecules, particularly iodo-aromatic compounds, are pivotal building blocks in modern organic synthesis and medicinal chemistry. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Iodo-2,3-dimethoxybenzoic acid

Halogenated organic molecules, particularly iodo-aromatic compounds, are pivotal building blocks in modern organic synthesis and medicinal chemistry. The carbon-iodine bond serves as a versatile functional handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. 5-Iodo-2,3-dimethoxybenzoic acid, in particular, combines the reactivity of an iodoarene with the directing and electronic effects of the methoxy and carboxylic acid groups. This substitution pattern makes it a valuable intermediate for the synthesis of novel pharmaceutical agents, agrochemicals, and functional materials where precise molecular design is critical.

This document provides a detailed protocol for the regioselective synthesis of 5-Iodo-2,3-dimethoxybenzoic acid via electrophilic aromatic substitution, tailored for researchers in synthetic chemistry and drug development.

Reaction Principle: Electrophilic Aromatic Iodination

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The starting material, 2,3-dimethoxybenzoic acid, possesses a benzene ring activated by two electron-donating methoxy groups. The carboxylic acid group is an electron-withdrawing, meta-directing deactivator. The combined directing effects of the -OCH₃ groups (ortho, para-directing) and the -COOH group (meta-directing) strongly favor substitution at the C5 position, which is para to one methoxy group and ortho to the other, while being meta to the carboxyl group.

To achieve iodination, molecular iodine (I₂) is activated by a strong oxidizing agent (e.g., iodic acid, periodic acid) in an acidic medium to generate a potent electrophilic iodine species, often represented as I⁺.[1] This highly reactive electrophile is then attacked by the electron-rich aromatic ring to form a sigma complex (arenium ion), which subsequently loses a proton to restore aromaticity and yield the final iodinated product.

Materials and Reagents

Proper preparation and handling of all reagents are crucial for the success and safety of the synthesis.

Reagent/MaterialGradeSupplierNotes
2,3-Dimethoxybenzoic acidReagentPlus®, ≥99%Sigma-Aldrich[2]Starting material.
Iodine (I₂)ACS Reagent, ≥99.8%Major Chemical SupplierThe iodinating agent.
Iodic Acid (HIO₃)ACS Reagent, ≥99.5%Major Chemical SupplierOxidizing agent to generate the electrophile.
Glacial Acetic AcidACS Reagent, ≥99.7%Major Chemical SupplierReaction solvent.
Acetic AnhydrideACS Reagent, ≥98%Major Chemical SupplierDehydrating agent to ensure anhydrous conditions.
Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Major Chemical SupplierAcid catalyst.
Sodium Sulfite (Na₂SO₃)Anhydrous, ≥98%Major Chemical SupplierUsed during work-up to quench excess iodine.
Deionized WaterHigh PurityLaboratory SupplyFor work-up and washing.
TolueneACS Reagent, ≥99.5%Major Chemical SupplierFor recrystallization.
Round-bottom flask (250 mL)Borosilicate GlassLaboratory Glassware SupplierReaction vessel.
Reflux CondenserBorosilicate GlassLaboratory Glassware SupplierTo prevent solvent loss during heating.
Magnetic Stirrer/HotplateN/ALaboratory Equipment SupplierFor heating and agitation.
Büchner Funnel & Filter FlaskBorosilicate GlassLaboratory Glassware SupplierFor product filtration.

Experimental Protocol

Safety First: This procedure involves corrosive acids and oxidizing agents. Always work inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step 1: Reaction Setup
  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dimethoxybenzoic acid (18.2 g, 0.1 mol).

  • Sequentially add glacial acetic acid (80 mL) and acetic anhydride (25 mL).[3] Stir the mixture at room temperature until the starting material is fully dissolved. Acetic anhydride serves as a dehydrating agent, which is crucial as water can interfere with the reaction.[3]

Step 2: Reagent Addition & Iodination Reaction
  • To the stirred solution, carefully add iodine (14.2 g, 0.056 mol) followed by a 70% aqueous solution of iodic acid (9.7 g, ~0.038 mol).

  • Slowly and cautiously add concentrated sulfuric acid (5 mL) to the mixture. The addition is exothermic and should be done carefully to control the temperature. Sulfuric acid acts as a catalyst, activating the iodinating agent.[1][4]

  • Heat the reaction mixture to a gentle reflux (approximately 115-120°C) using a heating mantle.[5]

  • Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Reaction Work-up and Product Isolation
  • After the reaction is complete, allow the mixture to cool naturally to approximately 90°C and then use an ice bath to cool it further to room temperature.[5]

  • Pour the cooled reaction mixture slowly into a beaker containing 500 mL of ice-cold deionized water while stirring. A precipitate of the crude product will form.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with a 5% aqueous sodium sulfite solution until the purple color of iodine is no longer visible in the filtrate. This step quenches and removes any unreacted iodine.

  • Finally, wash the cake with several portions of cold deionized water to remove residual acids and salts.

Step 4: Purification by Recrystallization
  • Transfer the crude, damp product to a beaker and add toluene (approx. 200 mL).

  • Heat the suspension to 85-90°C with stirring to dissolve the product.[5]

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum at 60°C for 4-5 hours.

  • The expected product is a crystalline solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and melting point analysis to confirm purity and identity.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process, from initial setup to the final purified product.

Synthesis_Workflow Workflow for 5-Iodo-2,3-dimethoxybenzoic acid Synthesis cluster_setup Step 1: Reaction Setup cluster_reaction Step 2: Iodination cluster_workup Step 3: Isolation cluster_purification Step 4: Purification Setup 1. Charge Flask with: - 2,3-Dimethoxybenzoic acid - Glacial Acetic Acid - Acetic Anhydride AddReagents 2. Add Reagents: - Iodine (I₂) - Iodic Acid (HIO₃) - Sulfuric Acid (H₂SO₄) Setup->AddReagents Dissolve Reflux 3. Heat to Reflux (~120°C) for 4-6h AddReagents->Reflux Catalyze Cool 4. Cool to Room Temp. Reflux->Cool Completion Precipitate 5. Pour into Ice Water Cool->Precipitate Filter 6. Filter Crude Product Precipitate->Filter Wash 7. Wash with Na₂SO₃ (aq) & Water Filter->Wash Recrystallize 8. Recrystallize from Toluene Wash->Recrystallize Dry 9. Filter & Dry Product Recrystallize->Dry FinalProduct Pure 5-Iodo-2,3-dimethoxybenzoic acid Dry->FinalProduct

Caption: A step-by-step workflow for the synthesis of 5-Iodo-2,3-dimethoxybenzoic acid.

References

  • European Patent Office. (2005). PROCESS FOR PRODUCING 5-IODO-2-METHYLBENZOIC ACID - EP 1642881 B1.
  • Quick Company. Process For Producing 5 Iodo 2 Methylbenzoic Acid. [Link]

  • Wallingford, V. H., & Krueger, P. A. (n.d.). m-IODOBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • Reddy, T. S., et al. (2016). Supporting Information: Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide. [Link]

  • Beilstein Journals. (n.d.). Supporting Information: Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. [Link]

  • Google Patents. (n.d.). US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid.
  • Chem.libretexts.org. (2026). I2 and Electrophilic I+ reagents. [Link] (Note: A more specific, stable URL from a trusted academic source would be preferable if available).

  • Beilstein Journals. (2007). m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations. [Link]

  • Skulski, L., & Lulinski, P. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Iodo-2,3-dimethoxybenzoic Acid

Welcome to the technical support center for the synthesis of 5-Iodo-2,3-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Iodo-2,3-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic intermediate.

I. Introduction to the Synthesis

The primary and most direct route for the synthesis of 5-Iodo-2,3-dimethoxybenzoic acid is through the electrophilic iodination of 2,3-dimethoxybenzoic acid. The electron-donating nature of the two methoxy groups activates the aromatic ring, directing the incoming electrophile. However, the interplay between these activating groups and the deactivating carboxylic acid group can lead to challenges in regioselectivity and overall yield.

Iodine itself is a weak electrophile, necessitating the use of an activating agent or a more reactive iodine source to facilitate the reaction.[1][2] Common methods employ molecular iodine in the presence of an oxidizing agent or use N-Iodosuccinimide (NIS), often with an acid catalyst.[3][4]

Reaction Scheme:

Starting Material: 2,3-dimethoxybenzoic acid Iodinating Agent: Molecular Iodine (I₂) with an oxidant OR N-Iodosuccinimide (NIS) Product: 5-Iodo-2,3-dimethoxybenzoic acid

II. Troubleshooting Guide: Low Yield and Impurities

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My reaction resulted in a low yield of the desired 5-iodo-2,3-dimethoxybenzoic acid. What are the likely causes?

Answer: Low yields can stem from several factors ranging from incomplete reactions to product loss during workup. Here's a breakdown of potential causes and troubleshooting strategies:

  • Incomplete Reaction:

    • Cause: Insufficient reactivity of the iodinating species. Molecular iodine alone is often not electrophilic enough to iodinate the ring efficiently.[1][2]

    • Solution:

      • With Molecular Iodine (I₂): Incorporate an oxidizing agent to generate a more potent electrophilic iodine species in situ. Common oxidants include periodic acid (HIO₄) or iodic acid (HIO₃), which can also regenerate the active iodinating species.[5] The use of hydrogen peroxide has also been reported as an environmentally friendly option.[6]

      • With N-Iodosuccinimide (NIS): While more reactive than I₂, NIS may still require activation for less reactive substrates.[3][4] The addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid, can significantly enhance the reaction rate.[3]

  • Side Product Formation:

    • Cause: The formation of di-iodinated or other isomeric products can significantly reduce the yield of the desired mono-iodinated product. Although the methoxy and carboxylic acid groups direct the iodination, some formation of other isomers is possible.

    • Solution:

      • Control Stoichiometry: Use a slight excess, but not a large molar excess, of the iodinating agent to minimize di-iodination.[1][7]

      • Temperature Control: Running the reaction at a controlled, and often lower, temperature can improve regioselectivity and reduce the formation of undesired side products.

  • Product Loss During Workup and Purification:

    • Cause: The product may be partially soluble in the aqueous phase during extraction or may not fully precipitate during crystallization.

    • Solution:

      • Extraction: Ensure the aqueous layer is acidified to a pH that fully protonates the carboxylic acid, minimizing its solubility in water.

      • Recrystallization: Carefully select the recrystallization solvent. A solvent system where the product is soluble when hot but sparingly soluble when cold is ideal.[8][9] Allow for slow cooling to maximize crystal formation and purity.[8][9]

Question 2: I am observing significant amounts of unreacted 2,3-dimethoxybenzoic acid in my crude product. How can I drive the reaction to completion?

Answer: The presence of a significant amount of starting material indicates that the reaction has not gone to completion. Here are some strategies to improve conversion:

  • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction appears to be stalling, extending the reaction time may be necessary.

  • Optimize Temperature: While lower temperatures can improve selectivity, a temperature that is too low may result in a sluggish reaction. A modest increase in temperature could improve the reaction rate. However, be cautious, as higher temperatures can also lead to more side products.[7]

  • Re-evaluate Your Iodinating System:

    • If using I₂ with an oxidant, ensure the oxidant is active and present in a sufficient amount.

    • If using NIS, the addition of a catalytic acid like TFA can significantly accelerate the reaction.[3] For deactivated arenes, stronger activating systems like trifluoromethanesulfonic acid have been used.[3]

Question 3: My final product is difficult to purify, and I suspect the presence of isomeric impurities. How can I improve the purity?

Answer: Purity issues often arise from a lack of regioselectivity in the iodination step or inefficient purification methods.

  • Improving Regioselectivity:

    • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is often reported to provide better regioselectivity compared to harsher iodination methods.[4][10]

    • Solvent Effects: The polarity of the solvent can influence the reaction. Acetonitrile is a common and effective solvent for iodinations with NIS.[10]

  • Effective Purification Techniques:

    • Recrystallization: This is the most common and effective method for purifying solid organic compounds like 5-iodo-2,3-dimethoxybenzoic acid.[11]

      • Solvent Selection: A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be necessary to achieve optimal purification. The ideal solvent will dissolve the desired product and impurities at high temperatures, but upon cooling, only the desired product will crystallize out, leaving the impurities in the mother liquor.[8]

      • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, a small amount of activated charcoal can be added. Filter the hot solution to remove any insoluble impurities and the charcoal. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[8]

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from its isomers. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically employed.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the oxidizing agent when using molecular iodine (I₂)?

A1: Molecular iodine (I₂) is a relatively weak electrophile. The oxidizing agent (e.g., HIO₃, HIO₄, H₂O₂) oxidizes I₂ to a more electrophilic species, often represented as I⁺, which is more reactive towards the electron-rich aromatic ring.[2] This in-situ generation of a more potent iodinating agent is crucial for achieving a reasonable reaction rate and yield.[2]

Q2: Can I use other N-halo-succinimides, like NBS or NCS, for this reaction?

A2: N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are used for bromination and chlorination, respectively. For iodination, N-iodosuccinimide (NIS) is the appropriate reagent.[3]

Q3: My purified product has a melting point that is lower and broader than the literature value. What does this indicate?

A3: A lower and broader melting point range is a strong indication of impurities in your sample.[11] Pure crystalline solids have a sharp and defined melting point. The presence of impurities disrupts the crystal lattice, requiring less energy to melt the solid. Further purification, such as another recrystallization, is recommended.[11]

Q4: Is it possible to get di-iodination of the aromatic ring?

A4: Yes, di-iodination is a potential side reaction, especially if a large excess of the iodinating agent is used or if the reaction conditions are too harsh (e.g., high temperature).[7] Careful control of the stoichiometry of the iodinating agent is the best way to minimize this side product.

IV. Experimental Protocols and Data

Table 1: Comparison of Iodination Methods
MethodIodinating AgentActivator/OxidantSolventTypical Yield RangeKey Considerations
A Molecular Iodine (I₂)Periodic Acid (HIO₄)Acetic Acid60-75%Requires careful temperature control.
B N-Iodosuccinimide (NIS)Trifluoroacetic Acid (TFA) (catalytic)Acetonitrile80-95%Generally offers higher regioselectivity and milder conditions.[3][4]
Protocol A: Iodination using Iodine and Periodic Acid

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 2,3-dimethoxybenzoic acid in glacial acetic acid.

  • Add molecular iodine (I₂) to the solution.

  • Slowly add a solution of periodic acid in water to the reaction mixture with stirring.

  • Heat the reaction mixture to a specified temperature (e.g., 60-70 °C) and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol B: Iodination using N-Iodosuccinimide (NIS)

Step-by-Step Methodology:

  • Dissolve 2,3-dimethoxybenzoic acid in acetonitrile in a round-bottom flask.

  • Add N-Iodosuccinimide (NIS) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (TFA) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with an aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

V. Visualizations

Experimental Workflow for NIS Iodination

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup cluster_3 Purification A Dissolve 2,3-dimethoxybenzoic acid in Acetonitrile B Add N-Iodosuccinimide (NIS) A->B C Add catalytic Trifluoroacetic Acid (TFA) B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Solvent Removal E->F G Ethyl Acetate Extraction F->G H Aqueous Wash (Na2S2O3, Brine) G->H I Drying & Concentration H->I J Recrystallization I->J K Final Product J->K

Caption: Workflow for the synthesis of 5-Iodo-2,3-dimethoxybenzoic acid using NIS.

Troubleshooting Logic Flow

G A Low Yield Detected What is the primary issue? B Incomplete Reaction Unreacted starting material present A->B High SM C Impure Product Isomers or side products observed A->C Low Purity D Increase reaction time OR Increase temperature moderately OR Add acid catalyst (for NIS) B->D Solution E Control stoichiometry OR Optimize temperature OR Choose a more selective reagent (NIS) C->E Improve Selectivity F Improve recrystallization technique OR Use column chromatography C->F Improve Purification

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 5-Iodo-2,3-dimethoxybenzoic Acid Coupling

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-Iodo-2,3-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-Iodo-2,3-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during their experiments. The unique structural features of 5-Iodo-2,3-dimethoxybenzoic acid, including its electron-rich aromatic ring and the presence of a potentially coordinating carboxylic acid group, present specific challenges that this guide will address in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-Iodo-2,3-dimethoxybenzoic acid prone to deiodination (hydrodehalogenation)?

A1: Deiodination, the replacement of the iodine atom with a hydrogen atom, is a common side reaction for aryl iodides, especially electron-rich ones like 5-Iodo-2,3-dimethoxybenzoic acid.[1] This occurs due to the formation of a palladium-hydride (Pd-H) species in the reaction mixture.[1] The Pd-H species can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water.[1] The resulting Ar-Pd-H intermediate can then undergo reductive elimination to yield the deiodinated byproduct.

Q2: I am observing significant homocoupling of my boronic acid partner in a Suzuki-Miyaura coupling. What is the cause?

A2: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen in the reaction mixture.[2] Oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.[2] Inadequate degassing of solvents and reagents is a primary contributor to this side reaction.

Q3: Can the carboxylic acid group of 5-Iodo-2,3-dimethoxybenzoic acid interfere with the coupling reaction?

A3: Yes, the carboxylic acid group can potentially interfere in several ways. It can coordinate to the palladium catalyst, which may inhibit its catalytic activity.[3][4] Additionally, being an acidic proton, it can react with the base in the reaction mixture, altering the stoichiometry and potentially affecting the reaction rate and outcome. In some cases, protecting the carboxylic acid as an ester may be beneficial.

Q4: My reaction is sluggish or stalls completely. What are the likely causes?

A4: A sluggish or stalled reaction can be due to several factors. The electron-rich nature of the 5-Iodo-2,3-dimethoxybenzoic acid can make the initial oxidative addition step of the catalytic cycle slower compared to electron-deficient aryl halides.[2][5] Catalyst deactivation, often indicated by the formation of palladium black, is another common cause.[6][7] This can be triggered by impurities, oxygen, or high temperatures.[6][8] Finally, the purity of all reagents, including the catalyst, ligands, base, and solvents, is critical for a successful reaction.[8][9]

Troubleshooting Guides for Common Coupling Reactions

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[2][10][11] However, when using 5-Iodo-2,3-dimethoxybenzoic acid, specific challenges can arise.

Problem 1: Low Yield of the Desired Cross-Coupled Product with Significant Deiodination.

  • Probable Cause: The formation of palladium-hydride species is competing with the desired transmetalation step. This is exacerbated by the electron-rich nature of the substrate.

  • Solutions:

    • Choice of Base: Use a non-coordinating, anhydrous base like K₃PO₄ or Cs₂CO₃. Avoid amine bases or hydroxides which can be a source of hydrides.[2][12]

    • Solvent Purity: Ensure all solvents are rigorously dried and degassed. Trace water can contribute to dehalogenation.[13]

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can accelerate the rates of oxidative addition and reductive elimination, minimizing the lifetime of intermediates that could lead to side reactions.[12]

    • Temperature Control: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions. Screen a range of temperatures to find the optimal balance.

Problem 2: Formation of Biaryl Homocoupling Product from the Boronic Acid.

  • Probable Cause: Presence of oxygen in the reaction setup.

  • Solutions:

    • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[6]

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.[8]

    • Reagent Stoichiometry: Using a slight excess of the 5-Iodo-2,3-dimethoxybenzoic acid relative to the boronic acid can sometimes suppress homocoupling of the latter.[14]

Guide 2: Heck Coupling

The Heck reaction couples the aryl iodide with an alkene.[15] The electronic properties of 5-Iodo-2,3-dimethoxybenzoic acid can influence the regioselectivity and efficiency of this reaction.

Problem: Low Conversion and Formation of Isomerized Alkene Byproducts.

  • Probable Cause: The electron-donating methoxy groups can slow down the oxidative addition step. Alkene isomerization can occur if the β-hydride elimination and re-insertion pathway is competitive.

  • Solutions:

    • Catalyst System: Use a highly active palladium catalyst system. Pre-catalysts that readily form the active Pd(0) species can be beneficial.[9] Bulky, electron-rich phosphine ligands can also improve reaction efficiency.[16]

    • Base Selection: The choice of base is crucial in the Heck reaction to facilitate the regeneration of the Pd(0) catalyst.[17] Organic bases like triethylamine or diisopropylethylamine are commonly used. Screening different bases may be necessary.

    • Temperature Optimization: Carefully optimize the reaction temperature. While higher temperatures are often required for Heck reactions, they can also lead to catalyst decomposition.[5]

Guide 3: Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between the aryl iodide and a terminal alkyne.[18]

Problem 1: Significant Alkyne Homocoupling (Glaser Coupling).

  • Probable Cause: This is a very common side reaction in Sonogashira couplings, especially in the presence of oxygen and the copper(I) co-catalyst.[6]

  • Solutions:

    • Strictly Anaerobic Conditions: The exclusion of oxygen is paramount to suppress Glaser coupling.[6][7]

    • Minimize Copper(I) Catalyst: Use the minimum effective amount of the copper(I) co-catalyst. High concentrations can promote homocoupling.[6]

    • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low and minimize the rate of homocoupling.[6]

    • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often employ specific palladium catalysts and ligands that can facilitate the coupling without the need for a copper co-catalyst.[14]

Problem 2: Catalyst Decomposition (Formation of Palladium Black).

  • Probable Cause: The presence of oxygen, impurities, or high temperatures can lead to the agglomeration and precipitation of the palladium catalyst.[6][7]

  • Solutions:

    • High Purity Reagents: Ensure all reagents, including the solvents and the amine base, are of high purity and are properly dried and degassed.[8][9]

    • Optimal Temperature: Avoid excessively high reaction temperatures.[6]

    • Ligand Choice: The use of appropriate phosphine ligands can stabilize the palladium catalyst and prevent decomposition.

Summary of Key Reaction Parameters

ParameterSuzuki-Miyaura CouplingHeck CouplingSonogashira Coupling
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂, PdCl₂(PPh₃)₂PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Recommended Ligand SPhos, XPhos, RuPhosP(o-tol)₃, PPh₃PPh₃, Xantphos
Base K₃PO₄, Cs₂CO₃, K₂CO₃Et₃N, DIPEA, K₂CO₃Et₃N, DIPEA, Piperidine
Solvent Toluene, Dioxane, THF, DMF (often with water)DMF, NMP, AcetonitrileTHF, Toluene, DMF, Amine as solvent
Typical Temperature 80-120 °C100-140 °CRoom Temperature to 80 °C

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add 5-Iodo-2,3-dimethoxybenzoic acid (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Key Processes

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-I L₂ Pd0->ArPdX Ar-I OxAdd Oxidative Addition ArPdR Ar-Pd(II)-R L₂ ArPdX->ArPdR R-B(OR)₂ (Base) Transmetal Transmetalation ArPdR->Pd0 Product Ar-R ArPdR->Product RedElim Reductive Elimination Substrate Ar-I BoronicAcid R-B(OR)₂

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Dehalogenation Start High Dehalogenation Byproduct Observed CheckBase Is the base a potential hydride source? (e.g., amines, hydroxides) Start->CheckBase CheckSolvent Are solvents and reagents rigorously dry and degassed? CheckBase->CheckSolvent No ChangeBase Switch to non-coordinating, anhydrous base (K₃PO₄, Cs₂CO₃) CheckBase->ChangeBase Yes CheckLigand Is the ligand promoting fast reductive elimination? CheckSolvent->CheckLigand Yes DryReagents Thoroughly dry and degas all components CheckSolvent->DryReagents No ChangeLigand Use bulky, electron-rich ligands (e.g., SPhos, XPhos) CheckLigand->ChangeLigand No OptimizeTemp Screen lower reaction temperatures CheckLigand->OptimizeTemp Yes

Sources

Troubleshooting

Technical Support Guide: Storage &amp; Stability of 5-Iodo-2,3-dimethoxybenzoic acid

CAS Number: 134419-42-4 Molecular Formula: C₉H₉IO₄ Molecular Weight: 308.07 g/mol [1][2] Introduction: Understanding the Compound's Fragility As a Senior Application Scientist, I often see degradation in this class of co...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 134419-42-4 Molecular Formula: C₉H₉IO₄ Molecular Weight: 308.07 g/mol [1][2]

Introduction: Understanding the Compound's Fragility

As a Senior Application Scientist, I often see degradation in this class of compounds not because of poor synthesis, but due to a misunderstanding of the Carbon-Iodine (C-I) bond energy in electron-rich aromatic systems.

5-Iodo-2,3-dimethoxybenzoic acid contains three specific structural features that dictate its storage requirements:

  • The Aryl Iodide: The C-I bond is the weakest of the stable carbon-halogen bonds (~57 kcal/mol). It is highly susceptible to homolytic cleavage by UV light (photolysis).

  • Electron-Rich Ring: The two methoxy groups at positions 2 and 3 increase electron density on the ring, making it more prone to oxidation than a simple benzoic acid.

  • Carboxylic Acid: This moiety introduces hygroscopicity, leading to potential caking and hydrolysis-facilitated degradation.

This guide moves beyond generic "cool, dry place" advice to provide a rigorous, mechanism-based preservation strategy.

Module 1: Critical Storage Parameters

To maximize shelf life and maintain >98% purity, you must control three vectors of degradation: Photon Flux , Thermal Energy , and Oxidative Atmosphere .

Summary of Storage Requirements
ParameterOptimal ConditionAcceptable (Short Term < 1 Month)Consequence of Failure
Temperature 2°C to 8°C (Refrigerated)20°C - 25°C (Room Temp)Thermal acceleration of deiodination; increased radical kinetics.
Light Total Darkness (Amber vial + Foil)Amber vial onlyPhotodeiodination . The compound turns yellow/brown as elemental iodine (

) is liberated.
Atmosphere Inert Gas (Argon/Nitrogen)Tightly sealed ambient airOxidative degradation of the electron-rich dimethoxy ring; moisture absorption.
Container Glass (Teflon-lined cap)Polyethylene (PE) bottleIodine can permeate/stain certain plastics over long periods; moisture ingress.

Technical Note: While some Safety Data Sheets (SDS) list "Room Temperature" for shipping, this is a transport tolerance, not a storage recommendation. For research-grade purity, refrigeration is non-negotiable for durations exceeding 30 days.

Module 2: Troubleshooting Degradation

Use this section to diagnose the quality of your material before use.

Visual & Chemical Diagnostics[3]

1. Discoloration (The "Yellowing" Effect)

  • Observation: Powder shifts from Off-White

    
     Pale Yellow 
    
    
    
    Brown.
  • Root Cause: Photolytic cleavage of the C-I bond releases Iodine radicals (

    
    ), which dimerize to form elemental Iodine (
    
    
    
    ).
    
    
    is visually distinct even at ppm levels.
  • Action: If pale yellow, recrystallization may rescue the batch. If brown, significant degradation has occurred; check purity by HPLC.

2. "Extra" Peaks in NMR/LCMS

  • Observation: LCMS shows a mass of 182.17 m/z (M-I + H).

  • Root Cause: Hydrodeiodination. The iodine has been replaced by a hydrogen atom, yielding 2,3-dimethoxybenzoic acid .

  • Action: This impurity is difficult to remove without rigorous chromatography.

Mechanism of Degradation (Visualization)

The following diagram illustrates the pathway from stable compound to degraded byproducts.

DegradationPathway Figure 1: Photolytic Deiodination Mechanism Compound 5-Iodo-2,3-dimethoxybenzoic acid UV UV Light / Heat Compound->UV Energy Absorption Radical Aryl Radical Intermediate UV->Radical Homolytic Cleavage IodineRad I• (Iodine Radical) UV->IodineRad Byproduct 2,3-Dimethoxybenzoic acid (Des-iodo impurity) Radical->Byproduct H-Abstraction (from solvent/moisture) I2 I₂ (Elemental Iodine) (Yellow/Brown Color) IodineRad->I2 Dimerization

Figure 1: The degradation cascade triggered by light/heat, leading to iodine release and des-iodo impurities.

Module 3: Handling & Rescue Protocols

Protocol A: Inert Atmosphere Packaging (Recommended)

Because the dimethoxy ring is electron-rich, it is sensitive to oxidation.

  • Transfer: Place the vial in a glove box or use an inverted funnel with a gentle stream of Argon.

  • Purge: If a glove box is unavailable, gently flow Argon into the vial for 15-30 seconds (avoid blowing the powder out).

  • Seal: Immediately cap with a Teflon-lined lid. Parafilm is insufficient for long-term moisture protection; use electrical tape or a secondary desiccant jar if freezing.

Protocol B: Rescue Recrystallization

If your compound has turned pale yellow (early stage degradation), use this general protocol for benzoic acid derivatives.

  • Solvent System: Ethanol/Water or Ethyl Acetate/Hexanes.

  • Method:

    • Dissolve crude solid in minimal hot Ethanol (or EtOAc).

    • If undissolved brown specs remain, filter hot.

    • Add warm Water (or Hexanes) dropwise until slight turbidity appears.

    • Allow to cool slowly to RT, then to 4°C.

    • Crucial Step: Wash the filtered crystals with cold, non-polar solvent (e.g., Hexanes) to wash away surface Iodine.

Workflow: Storage Decision Tree

StorageWorkflow Figure 2: Storage and Handling Decision Tree Receipt Receive Compound Inspect Visual Inspection Receipt->Inspect Yellow Yellow/Brown? Inspect->Yellow Check Color Purify Recrystallize (Protocol B) Yellow->Purify Yes White White/Off-White Yellow->White No Purify->White Usage Immediate Use? White->Usage Soln Make Solution (Use within 24h) Usage->Soln Yes Store Long Term Storage Usage->Store No Conditions Flush Argon -> Seal -> 4°C -> Dark Store->Conditions

Figure 2: Logical workflow for incoming QC and storage decisions.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store 5-Iodo-2,3-dimethoxybenzoic acid in solution (e.g., DMSO or Methanol)? A: No. Aryl iodides are significantly less stable in solution. Dissolved oxygen and light penetration are much higher in liquid phase, accelerating deiodination. Prepare solutions immediately before use. If you must store a solution, keep it frozen (-20°C) and shielded from light for no more than 48 hours.

Q: I received the package at room temperature, but you recommend 4°C. Is the product ruined? A: Likely not. The compound is stable for short durations (days to weeks) at ambient temperature if kept dark and dry. The 4°C recommendation is for long-term stability (months/years) to arrest slow kinetic degradation. Perform a visual check; if it is not brown, it is likely fit for use.

Q: Why does the SDS say "Store at Room Temperature" while you say 4°C? A: SDS recommendations often cover general safety and transport compliance, not the rigorous requirements for maintaining >99% analytical purity for sensitive research applications. For halogenated aromatic intermediates, colder is always safer to prevent halogen migration or loss.

References

  • Amerigo Scientific. (n.d.). 5-Iodo-2,3-dimethoxybenzoic acid Product Data. Retrieved from

  • BLD Pharm. (n.d.). 5-Iodo-2,3-dimethoxybenzoic acid MSDS and Storage. Retrieved from

  • National Institutes of Health (NIH). (2016). Photo-induced iodination of aryl halides under very mild conditions. PubMed Central. Retrieved from

  • Royal Society of Chemistry. (2016). Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids. (Discusses instability of similar 2-iodo-dimethoxy isomers). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 5-Iodo- vs. 5-Bromo-2,3-dimethoxybenzoic Acid in Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and scalability of a synthetic route. A...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and scalability of a synthetic route. Aryl halides are foundational building blocks in modern synthetic chemistry, particularly for the construction of complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of 5-Iodo-2,3-dimethoxybenzoic acid and its 5-Bromo analog, two key intermediates in the synthesis of a wide range of biologically active compounds. By examining the underlying chemical principles and providing practical, data-driven insights, this document aims to empower scientists to make informed decisions in their synthetic endeavors.

Theoretical Framework: Understanding the Reactivity of Aryl Halides

The difference in reactivity between aryl iodides and aryl bromides is primarily governed by the nature of the carbon-halogen (C-X) bond. This fundamental property influences the kinetics of the crucial oxidative addition step in many catalytic cycles, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[1][2][3][4][5]

Key Physicochemical Properties Influencing Reactivity:

Property5-Iodo-2,3-dimethoxybenzoic acid5-Bromo-2,3-dimethoxybenzoic acidImplication for Reactivity
C-X Bond Dissociation Energy LowerHigherThe weaker C-I bond is more easily cleaved during oxidative addition, leading to a faster reaction rate.[6][7][8]
Polarizability of Halogen HigherLowerThe greater polarizability of iodine facilitates the interaction with the electron-rich metal center of the catalyst.
Leaving Group Ability BetterGoodIodide is a better leaving group than bromide, which contributes to a more facile oxidative addition.

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is R-I > R-Br > R-Cl.[2][3][5] This trend is a direct consequence of the decreasing C-X bond strength as one moves down the halogen group. A weaker bond requires less energy to break, resulting in a lower activation energy for the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[1][9]

The Catalytic Cycle: Focus on Oxidative Addition

The oxidative addition of an aryl halide to a low-valent palladium(0) complex is the first and often rate-limiting step in many cross-coupling reactions.[3][4][10] The facility of this step is highly dependent on the identity of the halogen.

Oxidative_Addition cluster_reactivity Reactivity Gradient cluster_cycle General Suzuki-Miyaura Catalytic Cycle Ar_I 5-Iodo-2,3-dimethoxybenzoic acid Pd_complex_I Ar-Pd(II)(I)L_n Ar_I->Pd_complex_I Faster Oxidative Addition (Lower Ea) Ar_Br 5-Bromo-2,3-dimethoxybenzoic acid Pd_complex_Br Ar-Pd(II)(Br)L_n Ar_Br->Pd_complex_Br Slower Oxidative Addition (Higher Ea) Pd0 Pd(0)L_n C Ar-Pd(II)(OR)L_n Pd_complex_I->C Enters Catalytic Cycle Pd_complex_Br->C Enters Catalytic Cycle A Pd(0)L_n B Ar-Pd(II)(X)L_n A->B Oxidative Addition (Ar-X) B->C Ligand Exchange (Base) D Ar-Pd(II)(Ar')L_n C->D Transmetalation (Ar'-B(OR)2) D->A Reductive Elimination

Figure 1: Comparative oxidative addition and the general Suzuki-Miyaura catalytic cycle.

As depicted in Figure 1, the conversion of the Pd(0) catalyst to the active Pd(II) species is more rapid with the iodo-substituted benzoic acid due to the lower energy barrier for C-I bond cleavage. This translates to several practical advantages in a laboratory setting.

Experimental Comparison: Suzuki-Miyaura Coupling

Predicted Reaction Parameters for Suzuki-Miyaura Coupling:

Parameter5-Iodo-2,3-dimethoxybenzoic acid5-Bromo-2,3-dimethoxybenzoic acidRationale
Catalyst Loading 1-3 mol%3-5 mol% or higherThe higher reactivity of the iodo-compound allows for lower catalyst loading, reducing costs.
Reaction Temperature Room Temperature to 80 °C80 °C to 120 °CMore thermal energy is required to overcome the higher activation energy of C-Br bond cleavage.
Reaction Time 1-6 hours6-24 hoursThe faster rate of oxidative addition for the iodo-analog leads to shorter reaction times.
Ligand Choice Standard phosphine ligands (e.g., PPh₃) are often sufficient.More electron-rich and bulky ligands (e.g., SPhos, RuPhos) may be required to promote oxidative addition.[11][12]
Overall Yield Generally highCan be high, but may be more sensitive to reaction conditions and prone to side reactions.The milder conditions for the iodo-compound often lead to cleaner reactions and higher isolated yields.

Practical Considerations and Experimental Protocols

The choice between the iodo- and bromo-analog often comes down to a balance of reactivity, cost, and the specific requirements of the synthetic route. The iodo-compound is generally preferred for its higher reactivity, which allows for milder reaction conditions, shorter reaction times, and often cleaner product profiles. However, aryl iodides can be more expensive and less stable than their bromo counterparts.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following protocols are representative and may require optimization for specific substrates and scales.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup and Purification Reagents Weigh Aryl Halide, Boronic Acid, Base Catalyst Add Pd Catalyst and Ligand Reagents->Catalyst Solvent Add Solvent Catalyst->Solvent Inert Degas and place under Inert Atmosphere (N2/Ar) Solvent->Inert Heat Heat to Desired Temperature Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Workup and Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Coupling of 5-Iodo-2,3-dimethoxybenzoic acid

  • Materials:

    • 5-Iodo-2,3-dimethoxybenzoic acid (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • K₂CO₃ (2.0 mmol)

    • Dioxane/Water (4:1, 5 mL)

  • Procedure:

    • To a round-bottom flask, add 5-iodo-2,3-dimethoxybenzoic acid, the arylboronic acid, and K₂CO₃.[13]

    • Add Pd(PPh₃)₄.

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add the dioxane/water solvent system.

    • Heat the reaction mixture to 80 °C and stir.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8 hours.[13]

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling of 5-Bromo-2,3-dimethoxybenzoic acid

  • Materials:

    • 5-Bromo-2,3-dimethoxybenzoic acid (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and SPhos (0.06 mmol, 6 mol%)

    • K₃PO₄ (2.0 mmol)

    • Toluene/Water (10:1, 5.5 mL)

  • Procedure:

    • To a round-bottom flask, add 5-bromo-2,3-dimethoxybenzoic acid, the arylboronic acid, and K₃PO₄.

    • Add Pd₂(dba)₃ and SPhos.

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add the toluene/water solvent system.

    • Heat the reaction mixture to 110 °C and stir.

    • Monitor the reaction progress by TLC or LC-MS. The reaction may require up to 24 hours for completion.

    • Follow steps 7-9 from Protocol 1 for workup and purification.

Conclusion and Recommendations

The choice between 5-iodo- and 5-bromo-2,3-dimethoxybenzoic acid is a classic example of the trade-off between reactivity and cost in synthetic chemistry.

  • 5-Iodo-2,3-dimethoxybenzoic acid is the more reactive substrate, enabling the use of milder conditions, lower catalyst loadings, and shorter reaction times. It is the preferred choice for complex, late-stage syntheses where efficiency and high yields are paramount.

  • 5-Bromo-2,3-dimethoxybenzoic acid is a more cost-effective and often more readily available starting material. While it requires more forcing conditions and potentially more specialized catalytic systems, it is a viable option for large-scale syntheses where cost is a major driver.

Ultimately, the optimal choice will depend on the specific goals of the project, including the complexity of the target molecule, the scale of the reaction, and budgetary constraints. It is recommended that small-scale trials be conducted to optimize the reaction conditions for the chosen substrate.

References

  • Journal of the American Chemical Society. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
  • University of Victoria. (2013).
  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP).
  • ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
  • University of Victoria. (2013).
  • PubMed Central. (n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides.
  • ChemRxiv. (2024).
  • MIT Open Access Articles. (n.d.). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides.
  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • RSC Publishing. (n.d.).
  • Fiveable. (2025). Carbon-Halogen Bond Definition.
  • AdiChemistry. (n.d.). physical properties | organohalogen compounds | alkyl halides | haloalkanes.
  • ChemServ. (n.d.). Alkyl Halide Reactivity.
  • Chemistry LibreTexts. (2019). The Polar Carbon–Halogen Bond.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-Iodo-5-(m-tolyl)oxazole.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Iodo-2,3-dimethoxybenzoic Acid

Hazard Assessment and Characterization Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on the toxicological profiles of analogous compounds like 2,3,5-Triio...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Characterization

Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on the toxicological profiles of analogous compounds like 2,3,5-Triiodobenzoic acid and various dimethoxybenzoic acids, 5-Iodo-2,3-dimethoxybenzoic acid should be handled as a substance that is:

  • Harmful if swallowed .[1][2]

  • Causes skin irritation .[1][3][4][5]

  • Causes serious eye irritation .[1][3][4][5]

  • May cause respiratory irritation .[1][4][6]

Chemical and Physical Properties Summary

PropertyInformation (based on analogs)Source
Appearance Solid, likely a powder.[1][4]
Incompatibilities Strong oxidizing agents.[1][7]
Hazardous Decomposition Products Under fire conditions, may produce carbon monoxide, carbon dioxide, and potentially hydrogen iodide.[7]

The presence of an iodine atom in the molecule is a key consideration. Halogenated organic compounds can have environmental implications and may require specific disposal routes.[8][9][10] Furthermore, thermal decomposition could lead to the formation of hazardous hydrogen iodide gas.[7]

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling 5-Iodo-2,3-dimethoxybenzoic acid for disposal, ensure the following personal protective equipment is in use:

  • Eye Protection: Chemical safety goggles or a face shield.[1][3][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][6]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[1][6]

  • Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[1][6]

All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][6]

Waste Classification and Segregation

Proper waste classification is a critical step to ensure compliant disposal. Based on its characteristics as a halogenated organic compound and its potential hazards, 5-Iodo-2,3-dimethoxybenzoic acid waste should be segregated as follows:

  • Solid Waste:

    • Unused or expired 5-Iodo-2,3-dimethoxybenzoic acid.

    • Contaminated materials such as weighing paper, spatulas, and disposable labware.

  • Liquid Waste:

    • Solutions containing dissolved 5-Iodo-2,3-dimethoxybenzoic acid.

    • Rinsate from cleaning contaminated glassware.

Never mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. [11][12][13][14][15] In particular, avoid mixing with strong oxidizing agents.

Step-by-Step Disposal Protocol

The following protocol provides a structured approach to the disposal of 5-Iodo-2,3-dimethoxybenzoic acid.

For Solid Waste:
  • Container Selection: Choose a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Transfer: Carefully transfer the solid waste into the designated container, minimizing dust generation.

  • Labeling: Label the container with the full chemical name: "5-Iodo-2,3-dimethoxybenzoic Acid," the approximate quantity, and the date of accumulation. Affix any required hazard pictograms (e.g., irritant, harmful).

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

For Liquid Waste:
  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container for halogenated organic liquid waste.

  • Transfer: Carefully pour or pipette the liquid waste into the container.

  • Rinsing: If rinsing contaminated glassware, use a minimal amount of a suitable solvent (e.g., acetone, ethanol) and collect the rinsate in the same hazardous waste container.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "5-Iodo-2,3-dimethoxybenzoic Acid," the solvent used for dissolution or rinsing, the estimated concentration, and the date of accumulation.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible waste streams.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Iodo-2,3-dimethoxybenzoic acid.

DisposalWorkflow Disposal Decision Workflow for 5-Iodo-2,3-dimethoxybenzoic Acid Start Identify 5-Iodo-2,3-dimethoxybenzoic Acid for Disposal AssessHazards Assess Hazards (Harmful, Irritant, Halogenated) Start->AssessHazards SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->SelectPPE IsSolid Is the waste solid? SelectPPE->IsSolid SolidWasteContainer Use Labeled Solid Hazardous Waste Container IsSolid->SolidWasteContainer Yes LiquidWasteContainer Use Labeled Halogenated Liquid Waste Container IsSolid->LiquidWasteContainer No TransferSolid Carefully Transfer Solid Waste SolidWasteContainer->TransferSolid TransferLiquid Carefully Transfer Liquid Waste LiquidWasteContainer->TransferLiquid SealAndLabelSolid Seal and Label Container (Full Chemical Name, Date) TransferSolid->SealAndLabelSolid SealAndLabelLiquid Seal and Label Container (Full Chemical Name, Solvent, Date) TransferLiquid->SealAndLabelLiquid StoreSolid Store in Designated Hazardous Waste Area SealAndLabelSolid->StoreSolid StoreLiquid Store in Designated Hazardous Waste Area SealAndLabelLiquid->StoreLiquid ArrangeDisposal Arrange for Disposal by a Licensed Waste Management Company StoreSolid->ArrangeDisposal StoreLiquid->ArrangeDisposal

Caption: Decision workflow for the safe disposal of 5-Iodo-2,3-dimethoxybenzoic acid.

Waste Management and Final Disposal

The ultimate disposal of 5-Iodo-2,3-dimethoxybenzoic acid waste must be conducted by a licensed and certified hazardous waste management company.[1][2][16] It is the responsibility of the laboratory or institution to ensure that the chosen vendor is compliant with all local, state, and federal regulations for the transport and disposal of halogenated organic chemical waste.

Under the Resource Conservation and Recovery Act (RCRA), this waste may be classified as hazardous. Depending on the specific circumstances and any co-mingled solvents, it could fall under "F" codes for spent halogenated solvents or be considered a characteristic hazardous waste.[8][10][17] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste codes and disposal procedures.

By adhering to these protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby upholding the principles of scientific integrity and environmental stewardship.

References

  • Fisher Scientific. (2025, December 18).
  • TCI Chemicals. (2024, November 23).
  • University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Environmental Health & Safety.
  • CymitQuimica. (2024, December 19).
  • Thermo Fisher Scientific. (2025, September 5).
  • TCI Chemicals. (2025, June 11).
  • MarkHerb. (n.d.).
  • Central Drug House (P) Ltd. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 3,4-Dihydroxy-5-methoxy-benzoic acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 5-(Hydroxymethyl)-2-methoxybenzoic acid.
  • Fisher Scientific. (2025, December 21).
  • U.S. Environmental Protection Agency. (n.d.). Dangerous Waste Sources (F and K Codes).
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • EPA South Australia. (2024, April 30). Waste codes & descriptions.
  • Cornell University. (n.d.). Appendix K - Incompatible Chemicals. Environment, Health and Safety.
  • University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Environmental Health & Safety.
  • Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety.
  • Princeton University. (n.d.). Chemical Incompatibility Chart. Environmental Health and Safety.

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Handling

Personal protective equipment for handling 5-Iodo-2,3-dimethoxybenzoic acid

Comprehensive Safety & Handling Guide: 5-Iodo-2,3-dimethoxybenzoic acid This document provides essential safety protocols and operational guidance for the handling and disposal of 5-Iodo-2,3-dimethoxybenzoic acid. As a h...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 5-Iodo-2,3-dimethoxybenzoic acid

This document provides essential safety protocols and operational guidance for the handling and disposal of 5-Iodo-2,3-dimethoxybenzoic acid. As a halogenated aromatic carboxylic acid, this compound requires a stringent, safety-first approach. The following procedures are designed for researchers, scientists, and drug development professionals to ensure minimal exposure and safe laboratory operations. While comprehensive toxicological data for this specific molecule is limited, the protocols herein are based on established best practices for handling analogous chemical structures, such as other dimethoxybenzoic acid derivatives and iodinated organic compounds.[1]

Hazard Assessment & Risk Analysis

The foundational step in safe chemical handling is a thorough understanding of the potential hazards. Based on data from structurally similar compounds, 5-Iodo-2,3-dimethoxybenzoic acid should be treated as, at minimum, a hazardous substance with the potential to cause significant irritation.[2][3][4]

Table 1: Hazard Identification and GHS Classification (Inferred)

Hazard Class GHS Category Hazard Statement Source Analogy
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [2][5][6]
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation [2][5][7]
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation [3][4][7]

| Acute Toxicity (Oral) | Category 4 (Potential) | H302: Harmful if swallowed |[8] |

The core principle of laboratory safety is to minimize all chemical exposures to a level that is As Low As Reasonably Achievable (ALARA) . Given the incomplete toxicological profile, a conservative approach is mandated.

A Step 1: Identify Hazards (Skin, Eye, Respiratory Irritant) B Step 2: Assess Exposure Potential (Weighing, Dissolving, Reaction) A->B Analyze Task C Step 3: Select Controls (Fume Hood, PPE) B->C Mitigate Risk D Step 4: Implement & Handle (Follow Protocol) C->D Operational Phase E Step 5: Review & Refine (Post-Experiment Debrief) D->E Continuous Improvement

Caption: A standard workflow for laboratory risk assessment.

Personal Protective Equipment (PPE) Protocol

Effective protection from chemical hazards relies on a multi-layered approach, beginning with engineering controls and supplemented by carefully selected PPE. PPE should be considered the last line of defense.

cluster_0 Hierarchy of Controls E Elimination D Substitution C Engineering Controls (Fume Hood) B Administrative Controls (SOPs, Training) A Personal Protective Equipment (Gloves, Goggles)

Caption: The hierarchy of controls prioritizes engineering solutions over PPE.

Engineering Controls: The First Line of Defense

All procedures that may generate dust or aerosols of 5-Iodo-2,3-dimethoxybenzoic acid must be performed inside a certified chemical fume hood.[9] This is the primary method for preventing respiratory exposure. Ensure the sash is lowered to the indicated safe working height.

Primary Barriers: Hand and Body Protection

Protective Clothing:

  • A flame-resistant laboratory coat must be worn at all times, fully buttoned with sleeves rolled down.

  • For handling larger quantities (>50g) or when there is a significant risk of splashing, supplement the lab coat with a chemically resistant apron.[10]

Hand Protection (Gloves): The choice of glove material is critical and depends on the nature of the exposure.[11] For handling halogenated aromatic compounds, nitrile gloves are suitable for incidental contact, but more robust materials are recommended for extended tasks or immersion.[12]

Table 2: Glove Selection Guide

Glove Material Recommended Use Advantages Disadvantages
Nitrile Incidental Contact (e.g., weighing, transfers) Excellent dexterity and good protection from incidental splashes.[11] Poor for extended contact with many chlorinated or aromatic solvents.[12]
Neoprene Extended Contact (e.g., equipment cleaning) Medium chemical resistance, good for acids, bases, and alcohols.[12] Impaired dexterity compared to nitrile; poor for halogenated hydrocarbons.[12]

| Fluoroelastomer (Viton™) | High-Hazard/Extended Contact | Exceptional resistance to chlorinated and aromatic solvents.[11][12] | Poor physical properties (dexterity, fit) and high cost.[12] |

Protocol for Glove Use:

  • Inspection: Always inspect gloves for tears or punctures before use.

  • Donning: Don gloves over the cuffs of the lab coat.

  • Double Gloving: For tasks with higher risk, consider wearing two pairs of nitrile gloves. This allows for the removal of the outer, contaminated layer without exposing the skin.

  • Removal: Remove gloves by peeling them off from the cuff downwards, turning them inside out, and ensuring no skin contact with the outer surface.

  • Disposal: Dispose of used gloves immediately in the designated solid hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2][13]

Primary Barriers: Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory where this chemical is handled.[9] Goggles provide a seal around the eyes, protecting from splashes and dust.[11]

  • Enhanced Protection: When working with larger volumes, conducting reactions under pressure, or when there is a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[9][11] A face shield alone does not provide adequate protection.

Respiratory Protection

Respiratory protection is generally not required if all work is conducted within a properly functioning chemical fume hood.[9] Should a situation arise where dust exposure is possible outside of a fume hood (e.g., a large spill cleanup), a NIOSH-approved air-purifying respirator with a P100 (particulate) filter cartridge is necessary. Use of such equipment requires prior medical clearance, fit-testing, and training under a formal institutional respiratory protection program.[9]

Operational & Handling Plan

Adherence to a strict operational protocol minimizes the risk of exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the chemical, ensure the fume hood is operational, the work area is clear, and all necessary PPE is donned correctly.

  • Weighing: Weigh the solid compound on weighing paper or in a tared container within the fume hood. Avoid creating dust clouds by handling the material gently.[5]

  • Transfers: If transferring the solid, use a spatula and pour carefully to minimize dust generation.

  • Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to prevent splashing. If the dissolution is exothermic, use an ice bath for temperature control.

  • Post-Handling: Tightly close the primary container.[5] Decontaminate the spatula and any other equipment used. Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

Spill, Exposure, and Waste Management

Emergency Procedures
  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][13]

  • Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Small Spill (in a fume hood):

    • Alert others in the area.

    • Wearing your full PPE, gently cover the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Carefully scoop the material into a designated hazardous waste container.

    • Wipe the area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.

    • Seal and label the container for disposal.

Waste Disposal Protocol

Iodinated organic compounds can be persistent in the environment and should never be disposed of down the drain.[14][15] All waste must be treated as hazardous.

Protocol for Waste Collection & Disposal:

  • Segregation: Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated gloves, weigh paper, absorbent materials, and excess solid reagent.

    • Liquid Waste: Unused solutions and solvent rinses from cleaning glassware.

  • Container Management: Use chemically compatible containers with secure, tight-fitting lids. Do not overfill containers.

  • Labeling: Label all waste containers clearly with "Hazardous Waste," the full chemical name ("5-Iodo-2,3-dimethoxybenzoic acid"), and any solvents present.

  • Storage: Store sealed waste containers in a designated satellite accumulation area until they are collected by your institution's environmental health and safety department for disposal.

  • Final Disposal: The standard and required method of disposal for this type of waste is high-temperature incineration by a licensed hazardous waste management company.[8][13]

Start Generate Waste (Solid or Liquid) IsContam Is it contaminated with 5-Iodo-2,3-dimethoxybenzoic acid? Start->IsContam Segregate Segregate into appropriate Hazardous Waste Container (Solid vs. Liquid) IsContam->Segregate Yes Label Ensure Container is Clearly and Accurately Labeled Segregate->Label Store Store in designated Satellite Accumulation Area Label->Store Pickup Arrange for pickup by Environmental Health & Safety Store->Pickup End Proper Disposal (Incineration) Pickup->End

Caption: Decision workflow for proper waste management.

References

  • Section 6C: Protective Equipment . Environmental Health and Safety - Princeton University. [Link]

  • Personal Protective Equipment: Hands . San Jose State University Environmental Health & Safety. May 10, 2024. [Link]

  • Personal Protective Equipment | US EPA . U.S. Environmental Protection Agency. September 12, 2025. [Link]

  • Production, Import/Export, Use, and Disposal of Iodine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • 5-Iodo-2-methoxybenzoic acid | C8H7IO3 | CID 4086166 - PubChem . National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment in Chemistry . Environmental Health and Safety - Dartmouth College. [Link]

  • Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization . MDPI. January 01, 2023. [Link]

  • What should not go down the drain: time, money and contrast media . European Society of Radiology (ESR). [Link]

  • How to Choose PPE for Chemical Work . Allan Chemical Corporation. October 23, 2025. [Link]

  • Iodine scrubbing from off-gas with concentrated nitric acid . Office of Scientific and Technical Information. [Link]

  • Safety Data Sheet for 5-Iodo-2,3-dimethoxybenzoic acid . Angene Chemical. February 11, 2025. [Link]

  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities . National Center for Biotechnology Information (PMC). February 04, 2026. [Link]

  • Safety Data Sheet for 3,5-Dimethoxybenzoic acid . Thermo Fisher Scientific. September 05, 2025. [Link]

Sources

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